Technical Documentation Center

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Chloro-2-isopropyl-4-pentenoic Acid (CAS 87953-16-0) – Physicochemical Profiling and Synthetic Applications in API Manufacturing

Executive Summary 5-Chloro-2-isopropyl-4-pentenoic acid (CAS 87953-16-0) is a highly specialized aliphatic carboxylic acid that serves as a critical chiral building block in advanced pharmaceutical manufacturing. Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-isopropyl-4-pentenoic acid (CAS 87953-16-0) is a highly specialized aliphatic carboxylic acid that serves as a critical chiral building block in advanced pharmaceutical manufacturing. Structurally, the molecule features three distinct reactive domains: a terminal vinyl chloride, a sterically demanding isopropyl group, and a carboxylic acid moiety. Its primary industrial application is as a key intermediate in the total synthesis of Aliskiren , a direct renin inhibitor used in the management of hypertension[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in active pharmaceutical ingredient (API) synthesis, and validated experimental protocols for its preparation and chiral resolution.

Physicochemical Properties & Structural Dynamics

The utility of CAS 87953-16-0 lies in its precise spatial geometry. The (E)-alkene configuration is essential for downstream stereocontrol during halolactonization[1]. Below is a consolidated physicochemical profile of the compound.

PropertyValue
Chemical Name (E)-5-chloro-2-isopropylpent-4-enoic acid
CAS Registry Number 87953-16-0 (Racemate)[2] / 324519-66-6 (2S, 4E)-isomer[3]
Molecular Formula C₈H₁₃ClO₂[4]
Molecular Weight 176.64 g/mol [4]
Exact Mass 176.0604[5]
Boiling Point ~265.6 °C at 760 mmHg[6]
LogP (XLogP3-AA) 2.5[5]
Topological Polar Surface Area 37.3 Ų[5]
Appearance Colorless to pale yellow liquid[7]

Mechanistic Role in API Synthesis (The Aliskiren Pathway)

In the synthesis of Aliskiren, the enantiopure (2S, 4E)-isomer of 5-chloro-2-isopropyl-4-pentenoic acid (CAS 324519-66-6) acts as the backbone for the drug's aliphatic chain[1].

The mechanistic brilliance of this intermediate is realized during the halolactonization step. Following a Grignard cross-coupling where the terminal vinyl chloride is converted into a magnesium reagent to attack an aryl fragment, the resulting intermediate is treated with N-Bromosuccinimide (NBS)[8]. The existing chiral center (the isopropyl group) acts as a steric directing group, dictating the facial selectivity of the incoming bromonium ion. This ensures the correct relative stereochemistry of the resulting lactone ring, setting up two contiguous stereocenters simultaneously[1].

AliskirenIntermediate A Ethyl Isovalerate + 1,3-Dichloropropene B Ethyl 5-chloro-2-isopropyl- 4-pentenoate A->B LDA, THF, -78°C (Regioselective Alkylation) C Racemic Acid (CAS 87953-16-0) B->C NaOH, EtOH/H2O (Ester Cleavage) D (2S,4E)-Isomer (CAS 324519-66-6) C->D Cinchonidine, THF (Diastereomeric Resolution) E Aliskiren Intermediate (Halolactonization) D->E 1. Mg, THF (Grignard) 2. NBS, CH2Cl2 (Lactonization)

Figure 1: Synthetic workflow from ethyl isovalerate to Aliskiren intermediate via CAS 87953-16-0.

Validated Experimental Protocols

The following methodologies detail the synthesis of the racemic acid and its subsequent chiral resolution. These protocols are designed as self-validating systems to ensure high fidelity in API manufacturing[8].

Protocol 1: Synthesis of Racemic 5-Chloro-2-isopropyl-4-pentenoic acid

Step 1: Enolate Formation and Alkylation

  • Procedure : In a flame-dried, nitrogen-purged reactor, dissolve diisopropylamine (DIA) in anhydrous THF and cool to -78°C. Add n-Butyllithium (n-BuLi) dropwise to generate Lithium Diisopropylamide (LDA)[8]. Slowly introduce ethyl isovalerate, followed by a 1-hour aging period. Finally, add (E)-1,3-dichloropropene dropwise[9].

  • Causality & Expertise : LDA is a sterically hindered, non-nucleophilic base. At cryogenic temperatures (-78°C), it quantitatively deprotonates the α-carbon of ethyl isovalerate without attacking the ester carbonyl, forming a stable kinetic enolate. (E)-1,3-dichloropropene is selected to strictly lock the trans-geometry of the resulting alkene, which is critical for downstream stereocontrol[8].

Step 2: Saponification

  • Procedure : Concentrate the crude ethyl 5-chloro-2-isopropyl-4-pentenoate and reconstitute it in an ethanol/water mixture. Add Sodium hydroxide (NaOH) and reflux until complete ester cleavage is observed[8]. Acidify the solution to pH 2 using 1M HCl and extract with ethyl acetate[9].

  • Causality & Trustworthiness : Ethanol acts as a phase-transfer homogenizer, ensuring the lipophilic ester remains in solution with the aqueous hydroxide. The acidification step is self-validating: phase separation and successful extraction into the ethyl acetate layer will only occur when the carboxylate salt is fully protonated into its lipophilic free-acid form.

Protocol 2: Chiral Resolution to the (2S, 4E)-Isomer

Step 3: Diastereomeric Salt Formation

  • Procedure : Dissolve the racemic acid (CAS 87953-16-0) in hot THF. Add 0.5 equivalents of cinchonidine and triethylamine (TEA)[8]. Allow the solution to cool slowly to room temperature to prompt the selective crystallization of the (2S)-diastereomeric salt. Filter the crystals and treat with dilute HCl to liberate the enantiopure (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid (CAS 324519-66-6)[3].

  • Causality & Trustworthiness : Cinchonidine forms a highly specific, crystalline hydrogen-bonding network exclusively with the (2S)-enantiomer due to complementary steric packing. This provides a self-validating visual cue (precipitation) and allows for the physical separation of enantiomers, reliably achieving >98% enantiomeric excess (ee)[8].

Analytical Quality Control (QC) & Storage

  • Chiral Verification : Enantiomeric excess must be verified using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H) to ensure >98% ee prior to downstream Grignard coupling.

  • Storage & Handling : The compound must be stored in tightly sealed amber glass containers to protect it from light and moisture[7]. It should be refrigerated at 2–8°C[7]. The terminal alkene is susceptible to autoxidation and polymerization if exposed to prolonged UV light, elevated temperatures, or strong oxidizing agents[7].

References

  • European Patent EP2546243A1. Method for preparing aliskiren and intermediate thereof. Google Patents.
  • US Patent 7,132,569 B2. Preparation of N-substituted 2,7-dialkyl-4-hydroxy-5-amino-8-aryl-octanoyl amides. Google Patents.
  • New Drug Approvals . Aliskiren Synthesis Pathways. URL:[Link]

Sources

Exploratory

(2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid structure and molecular weight

An Examination of a Key Chiral Intermediate in Modern Pharmaceutical Synthesis Abstract This technical guide provides an in-depth analysis of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid, a chiral building block of sign...

Author: BenchChem Technical Support Team. Date: March 2026

An Examination of a Key Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid, a chiral building block of significant importance in the pharmaceutical industry. The primary focus of this document is to detail its molecular structure, physicochemical properties, and, most critically, its role as a key intermediate in the synthesis of Aliskiren, the first-in-class direct renin inhibitor.[1] We will explore the stereochemical challenges inherent in its synthesis and elucidate the industrially preferred methodologies, such as enzymatic resolution, that enable its efficient and stereospecific production. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's properties and applications.

Introduction: The Significance of a Chiral Precursor

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular function. Dysregulation of this system is a primary contributor to hypertension, a leading cause of cardiovascular disease. For decades, therapeutic intervention focused on downstream targets, such as angiotensin-converting enzyme (ACE) inhibitors. However, targeting the initial, rate-limiting step of the cascade—the cleavage of angiotensinogen by the enzyme renin—offers a more direct and potentially more effective therapeutic strategy.[1]

Aliskiren was the first orally active direct renin inhibitor to be approved for the treatment of hypertension.[1] Its complex molecular structure requires a multi-step synthesis, the efficiency of which depends heavily on the quality and stereochemical purity of its starting materials. (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid represents one such pivotal precursor. This molecule provides a specific chiral center and a functionalized carbon chain that are incorporated into the final Aliskiren structure. Its precise stereochemistry—(2S) and (4E)—is essential for the final drug's biological activity. This guide delves into the core attributes of this vital intermediate.

Physicochemical and Structural Properties

(2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is a synthetic organic compound that is typically handled as a colorless to pale yellow liquid under standard conditions.[2] Due to its functional groups (carboxylic acid, alkene, alkyl chloride), it exhibits reactivity characteristic of these classes and requires careful handling and storage, ideally at refrigerated temperatures (2-8°C) under an inert atmosphere to prevent degradation.[2][3]

A summary of the essential quantitative data for (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₁₃ClO₂[2][3]
Molecular Weight 176.64 g/mol [3]
CAS Number 324519-66-6[4][5]
Appearance Colorless to pale yellow liquid[2]
Canonical SMILES CC(C)C(C=CCl)C(=O)O[2]
InChI Key InChI=1S/C8H13ClO2/c1-6(2)7(5-4-9)3-8(10)11/h4-7H,1-3H3,(H,10,11)/b5-4+/t7-/m0/s1[2]

The IUPAC name, (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid, precisely defines its molecular architecture:

  • Pentenoic acid: A five-carbon chain containing a carboxylic acid (-oic acid) and a carbon-carbon double bond (-en-). The 4- indicates the double bond starts at carbon 4.

  • 5-chloro: A chlorine atom is attached to carbon 5.

  • 2-isopropyl: An isopropyl group, -CH(CH₃)₂, is attached to carbon 2.

  • (2S, 4E): This designates the absolute stereochemistry.

    • (2S): The chiral center at carbon 2 has an S configuration. This is the most critical stereochemical feature for its use in Aliskiren synthesis.

    • (4E): The geometry of the double bond between carbons 4 and 5 is E (trans), where the highest priority groups on each carbon are on opposite sides of the double bond.

molecule C1 HO C3 C C1->C3 C2 O C3->C2 C4 C C3->C4 l_cooh Carboxylic Acid C5 H C4->C5 (S) C6 C C4->C6 C9 C(H) C4->C9 l_chiral Chiral Center (C2) C7 H C6->C7 l_alkene E-Alkene (C4-C5) C8 Cl C7->C8 C10 CH₃ C9->C10 C11 CH₃ C9->C11 dummy1 dummy2 dummy3 l_chloro

Caption: 2D representation of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid.

Synthesis and Stereochemical Control

The primary challenge in producing (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is the establishment of the S-configuration at the C2 chiral center with high enantiomeric purity. While methods using chiral auxiliaries exist, they are often deemed too costly for large-scale industrial production.[1] A more efficient and widely adopted strategy is the enzymatic kinetic resolution of a racemic precursor, typically the corresponding methyl or ethyl ester.[1]

This process begins with the synthesis of racemic methyl 5-chloro-2-isopropylpent-4-enoate. This racemic mixture is then exposed to a stereoselective enzyme, such as a lipase or esterase from a non-mammalian source like the yeast Rhodosporidium toruloides.[1] The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-ester) into its corresponding carboxylic acid, while leaving the desired enantiomer (the S-ester) largely unreacted. This creates a mixture of the (S)-ester and the (R)-acid, which can be easily separated due to their different chemical properties (e.g., via acid-base extraction). The purified (S)-ester is then hydrolyzed to yield the final high-purity (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid.

The following protocol is a representative workflow derived from established methodologies for producing the (S)-enantiomer ester, the direct precursor to the target acid.[1]

Objective: To obtain enantiomerically enriched (S)-methyl 5-chloro-2-isopropylpent-4-enoate (>99% enantiomeric excess).

Materials:

  • rac-methyl 5-chloro-2-isopropylpent-4-enoate

  • Frozen cells of Rhodosporidium toruloides (or other suitable lipase/esterase)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (1 M aqueous solution)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous NaHCO₃ solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend rac-methyl 5-chloro-2-isopropylpent-4-enoate in 0.1 M Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Add frozen cells of Rhodosporidium toruloides to the mixture under vigorous stirring.

  • pH Control: Maintain the pH of the reaction at 8.0 by the automated, controlled addition of 1 M NaOH. The consumption of NaOH corresponds to the hydrolysis of the (R)-ester to the (R)-acid.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining (S)-ester. The reaction is typically continued for 24-96 hours until the desired ee is achieved.[1]

  • Workup & Extraction: Upon completion, filter the reaction mixture to remove the enzyme/cells. Extract the filtrate with MTBE. The desired (S)-ester will move to the organic phase, while the sodium salt of the (R)-acid remains in the aqueous phase.

  • Purification of (S)-Ester: Wash the combined organic phases with saturated aqueous NaHCO₃ to remove any residual carboxylic acid. Dry the organic layer with MgSO₄, filter, and concentrate under vacuum to yield the crude (S)-ester.

  • Final Purification: Purify the crude ester by vacuum distillation to obtain (S)-methyl 5-chloro-2-isopropylpent-4-enoate as a colorless oil with high purity and enantiomeric excess.[1]

  • Hydrolysis to Acid: The final (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is obtained by standard saponification (hydrolysis) of the purified ester.

workflow cluster_0 Separation start Racemic Methyl Ester Precursor step1 Enzymatic Hydrolysis (e.g., R. toruloides lipase) start->step1 step2 Mixture: (S)-Ester & (R)-Acid step1->step2 step3 Acid-Base Extraction (e.g., MTBE / NaHCO₃) step2->step3 sep1 Aqueous Phase: (R)-Acid Salt step3->sep1 Discard sep2 Organic Phase: (S)-Ester step3->sep2 step4 Purification of (S)-Ester (Vacuum Distillation) sep2->step4 step5 Saponification (Hydrolysis) step4->step5 end (2S,4E)-5-chloro-2-isopropyl- 4-pentenoic acid step5->end

Caption: Workflow for the enzymatic resolution synthesis pathway.

Application in Drug Development: The Aliskiren Case

(2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is not an active pharmaceutical ingredient (API) itself. Its value lies exclusively in its role as a high-value intermediate. In the synthesis of Aliskiren, this molecule serves as a foundational chiral building block. The (2S) stereocenter it provides is retained in the final drug molecule and is essential for binding to the active site of the renin enzyme. The chloro-alkene moiety serves as a reactive handle for subsequent carbon-carbon bond-forming reactions, allowing for the elaboration of the rest of the Aliskiren backbone. The use of this pre-formed, stereochemically pure fragment greatly simplifies the overall synthesis, avoiding complex and potentially low-yield stereoselective steps later in the manufacturing process.

Conclusion

(2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is a prime example of a modern chiral intermediate whose value is defined by its precise structure and stereochemical purity. Its synthesis, particularly through efficient enzymatic resolution, highlights the synergy between biocatalysis and organic chemistry in addressing the complex challenges of pharmaceutical manufacturing. For scientists and professionals in drug development, a thorough understanding of this molecule—from its structural details to its synthesis and application—is crucial for appreciating the intricate pathways that lead to life-saving therapeutics like Aliskiren.

References

  • US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS - Google Patents.
  • (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid | Chemsrc. Available at: [Link]

  • 5-Chloro-2-isopropyl-pent-4-enoic acid – Endotherm | Referenzsubstanzen. Available at: [Link]

  • (S,E)-5-Chloro-2-Isopropylpent-4-Enoic Acid - Ccount Chem. Available at: [Link]

  • 4-Pentenoic acid isopropyl ester | C8H14O2 | CID 143866 - PubChem. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Resolution, and Application of (2S,4E)-5-Chloro-2-isopropylpent-4-enoic Acid

Executive Summary (2S,4E)-5-Chloro-2-isopropylpent-4-enoic acid, formally designated by its IUPAC name (E)-5-chloro-2-propan-2-ylpent-4-enoic acid, is a highly specialized chiral aliphatic carboxylic acid[1]. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4E)-5-Chloro-2-isopropylpent-4-enoic acid, formally designated by its IUPAC name (E)-5-chloro-2-propan-2-ylpent-4-enoic acid, is a highly specialized chiral aliphatic carboxylic acid[1]. Featuring a terminal vinyl chloride and an isopropyl group at the C2 stereocenter, this compound serves as a critical building block in advanced pharmaceutical synthesis[1]. It is most notably recognized in the industry as "Aliskiren inter-3," an essential intermediate in the commercial manufacturing of Aliskiren—a direct renin inhibitor prescribed for the treatment of hypertension[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug development, and the scalable enzymatic resolution protocols required to achieve its high enantiomeric purity.

Chemical Identity and Physicochemical Profiling

The structural integrity and pharmacological utility of 5-chloro-2-isopropyl-4-pentenoic acid rely entirely on its precise (2S, 4E) configuration[1][3]. The (4E)-vinyl chloride moiety acts as a stable, yet selectively reactive, functional group for downstream cross-coupling or oxidation, while the (2S)-isopropyl group establishes the foundational stereochemistry of the target active pharmaceutical ingredient (API)[2].

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name (2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoic acid
Common Synonyms 5-chloro-2-isopropyl-4-pentenoic acid; Aliskiren inter-3; (S,E)-5-chloro-2-isopropylpent-4-enoic acid[1]
CAS Registry Number 324519-66-6 (2S, 4E isomer)[1]; 87953-16-0 (unspecified/racemic)[4]
Molecular Formula C8H13ClO2[4]
Molecular Weight 176.64 g/mol [4]
Exact Mass 176.06 g/mol [4]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
Appearance Colorless to pale yellow liquid[5]

Mechanistic Context in Drug Development

In the convergent synthesis of Aliskiren, the stereocenter at C2 of the pentenoic acid backbone is non-negotiable[2]. If the (R)-enantiomer is incorporated, the final API will fail to properly bind to the active site of the renin enzyme, rendering the drug ineffective. The (2S,4E)-5-chloro-2-isopropylpent-4-enoic acid intermediate is utilized early in the synthesis, acting as the chiral anchor upon which the rest of the complex lactone/amide framework is built[1][2].

AliskirenPathway N1 (2S,4E)-5-chloro-2-isopropylpent-4-enoic acid (Aliskiren Inter-3) N2 Amidation & Coupling (Stereocenter Retention) N1->N2 Chiral Auxiliary Integration N3 Advanced Intermediate (Lactone/Amide Framework) N2->N3 Structural Elaboration N4 Aliskiren (Direct Renin Inhibitor) N3->N4 Multi-step Synthesis

Diagram 1: The mechanistic progression of Aliskiren inter-3 into the final API.

Scalable Resolution Strategies: The Causality of Enzymatic Selection

Synthesizing the enantiomerically pure (S)-acid from achiral precursors is often cost-prohibitive on an industrial scale. Instead, synthesis typically generates the racemic ester (rac-methyl 5-chloro-2-isopropylpent-4-enoate), which must then be resolved[2]. While diastereomeric salt formation with chiral amines is technically viable, it requires stoichiometric amounts of expensive resolving agents and multiple recrystallization cycles[2].

Enzymatic kinetic resolution is the preferred industrial standard[2]. By utilizing a biocatalyst such as Rhodosporidium toruloides, researchers exploit the differential activation energy between the (R) and (S) enantiomers within the enzyme's chiral active site[2]. The enzyme selectively hydrolyzes the (R)-ester into the (R)-carboxylic acid, leaving the desired (S)-ester intact[2]. This divergence in chemical state (neutral ester vs. ionizable acid) allows for a simple, self-validating acid-base extraction to isolate the target compound[2].

EnzymaticResolution A Racemic Ester (rac-methyl 5-chloro-2-isopropylpent-4-enoate) B Enzymatic Hydrolysis (Rhodosporidium toruloides) A->B Buffer pH 8.0, 21°C C (S)-Ester (Unreacted, >99% ee) B->C Extraction (MTBE) D (R)-Acid (Hydrolyzed to Aqueous) B->D Aqueous Phase Removal

Diagram 2: Enzymatic kinetic resolution workflow isolating the (S)-ester.

Experimental Protocol: Enzymatic Resolution and Isolation

The following protocol details the resolution of rac-methyl 5-chloro-2-isopropylpent-4-enoate to yield the enantiomerically enriched (S)-ester, which is subsequently hydrolyzed to the target (S)-acid[2]. This system is inherently self-validating: the success of the enzymatic cleavage is physically confirmed by the phase separation during the NaHCO3 wash, and the enantiomeric excess (ee) is quantitatively verified via Gas Chromatography (GC)[2].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Suspend frozen cells of Rhodosporidium toruloides CMC3105 (15% w/v) in a 0.1 M Tris-HCl buffer solution[2].

  • Reaction Initiation: Add rac-methyl 5-chloro-2-isopropylpent-4-enoate to the buffer to achieve a concentration of 50 g/L[2].

  • Incubation & pH Control: Maintain the reaction at 21°C with vigorous stirring for approximately 95 hours[2]. Causality Note: The hydrolysis of the (R)-ester generates carboxylic acid, which actively lowers the pH. The pH must be strictly maintained at 8.0 by the continuous, controlled addition of 1 M aqueous sodium hydroxide to prevent enzyme denaturation and maintain optimal catalytic turnover[2].

  • Reaction Monitoring: Sample the organic phase and analyze via GC. The reaction is deemed complete when the unreacted (S)-ester reaches >99% enantiomeric excess (ee)[2].

  • Filtration & Primary Extraction: Cool the mixture and filter through a pad of Celite to remove cellular debris[2]. Concentrate the filtrate in vacuo, yielding a crude yellow oil containing both the (S)-ester and the hydrolyzed (R)-acid[2].

  • Self-Validating Phase Separation: Redissolve the crude oil in Methyl tert-butyl ether (MTBE)[2]. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3)[2]. Causality Note: The weak base deprotonates the (R)-carboxylic acid, rendering it water-soluble, while the unreacted (S)-ester remains highly lipophilic and stays in the MTBE layer. This acid-base wash physically separates the enantiomers based on their newly divergent functional groups[2].

  • Drying & Distillation: Dry the organic phase over anhydrous MgSO4, concentrate in vacuo, and perform a double vacuum distillation to yield the pure (S)-methyl 5-chloro-2-isopropylpent-4-enoate as a colorless oil (ee 99.3%, 98.4% purity)[2].

  • Final Hydrolysis: The purified (S)-ester is then subjected to standard basic hydrolysis (e.g., using LiOH or NaOH) to cleave the methyl group, yielding the final (2S,4E)-5-chloro-2-isopropylpent-4-enoic acid[2].

Regulatory & Handling Guidelines

Due to the presence of the reactive vinyl chloride and the carboxylic acid moiety, strict handling protocols must be observed to maintain chemical stability and operator safety[5].

  • Storage Conditions: The compound must be stored in tightly sealed, chemically resistant amber glass containers to protect it from photodegradation and moisture[5].

  • Temperature Control: Maintain storage temperatures between 2–8°C (refrigerated) to prevent spontaneous polymerization or degradation of the alkene[5].

  • Incompatibilities: Segregate strictly from strong oxidizing agents, strong bases, and strong acids[5].

References

  • (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid - Chemsrc. Available at: [Link]

  • US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS - Google Patents.

Sources

Exploratory

The Crucial Role of a Chlorinated Pentenoic Acid Derivative in the Convergent Synthesis of Aliskiren

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension, represents a significant achievement in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension, represents a significant achievement in medicinal chemistry. Its complex molecular architecture, featuring multiple stereocenters, necessitates a highly controlled and efficient synthetic strategy. A key building block in many convergent syntheses of Aliskiren is (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid and its derivatives. This technical guide delves into the pivotal role of this chlorinated pentenoic acid, detailing its synthesis, its critical coupling reaction to form the backbone of Aliskiren, and the subsequent transformations that lead to the final active pharmaceutical ingredient.

The Strategic Importance of (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid

The synthesis of Aliskiren is often approached through a convergent strategy, where two complex fragments are synthesized independently and then joined together. (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid, typically in the form of its N,N-dimethylamide derivative, constitutes a crucial five-carbon building block that incorporates one of the key stereocenters and a reactive handle for subsequent cyclization. The (S)-configuration at the C2 position and the (E)-geometry of the double bond are essential for establishing the correct stereochemistry in the final Aliskiren molecule.

Synthesis of the Key Intermediate: (2S, 4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide

The synthesis of this critical intermediate requires careful stereocontrol. One effective method involves the asymmetric alkylation of a chiral auxiliary-bearing precursor.

Experimental Protocol: Asymmetric Synthesis

An established method for preparing the chiral pentenoic acid involves the use of an oxazolidinone chiral auxiliary.

Step 1: Acylation of Chiral Auxiliary (4S)-4-benzyl-2-oxazolidinone is acylated with isovaleryl chloride to yield (4S)-benzyl-3-(3-methylbutyryl)oxazolidin-2-one.

Step 2: Asymmetric Alkylation The acylated oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form a chiral enolate. This enolate is then reacted with a suitable three-carbon electrophile, such as (E)-1-chloro-3-iodopropene, to introduce the chlorovinyl moiety with high diastereoselectivity.

Step 3: Hydrolysis and Amidation The chiral auxiliary is subsequently cleaved, typically via hydrolysis with lithium hydroxide, to afford (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid. This acid is then converted to the corresponding N,N-dimethylamide by reaction with dimethylamine, often after activation as an acid chloride.

A patent describes an alternative approach starting from the racemic ethyl ester of 5-chloro-2-isopropyl-4-pentenoic acid, which is then resolved to the desired (S)-enantiomer.

The Core Coupling Reaction: Formation of the Aliskiren Backbone

The centerpiece of this synthetic strategy is the coupling of (2S, 4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide with a second key fragment, an organometallic reagent derived from 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene. This reaction forms the carbon-carbon bond that unites the two major portions of the Aliskiren molecule.

Iron-Catalyzed Grignard Coupling: A Powerful C-C Bond Formation

A particularly effective method for this transformation is an iron-catalyzed Kumada-type cross-coupling reaction. This approach is advantageous due to the low cost and low toxicity of iron catalysts compared to palladium or nickel.

Diagram of the Core Coupling Reaction

Aliskiren Core Coupling A (2S, 4E)-5-chloro-2-isopropyl- N,N-dimethylpent-4-enamide C Coupled Product (Aliskiren Backbone) A->C Fe(acac)₃ (cat.) THF/NMP B Aryl Grignard Reagent B->C

Caption: Iron-catalyzed cross-coupling of key fragments.

Experimental Protocol: Iron-Catalyzed Cross-Coupling

Step 1: Formation of the Grignard Reagent Magnesium turnings are activated, typically with a small amount of 1,2-dibromoethane, in an anhydrous ether solvent such as tetrahydrofuran (THF). A solution of 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene in THF is then added slowly to form the corresponding Grignard reagent.

Step 2: The Coupling Reaction In a separate reaction vessel, a solution of (2S, 4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide and a catalytic amount of an iron(III) salt, such as iron(III) acetylacetonate (Fe(acac)₃), in a mixture of THF and N-methyl-2-pyrrolidone (NMP) is prepared. The freshly prepared Grignard reagent is then added to this solution at a controlled temperature.

Step 3: Work-up and Purification The reaction is quenched with an aqueous acidic solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the coupled product.

Parameter Typical Value
Catalyst Iron(III) acetylacetonate
Solvent THF/NMP
Temperature 0 °C to room temperature
Yield Generally high
Mechanistic Insights: The Role of Iron

The precise mechanism of iron-catalyzed cross-coupling reactions is complex and still a subject of research. However, it is generally believed to involve a catalytic cycle with iron in various oxidation states. The reaction is thought to proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination. The use of a co-solvent like NMP is often crucial for achieving high yields, likely by aiding in the solubility of the reagents and stabilizing the catalytic species.

Downstream Transformations: From Coupled Product to Aliskiren

Following the successful coupling reaction, the resulting intermediate undergoes a series of transformations to complete the synthesis of Aliskiren.

Halolactonization: Stereoselective Ring Formation

The coupled product, which contains a carboxylic acid (or a derivative that can be hydrolyzed to the acid) and a double bond, is subjected to halolactonization. This intramolecular cyclization is typically achieved using an iodine source, such as iodine in the presence of a base, or N-bromosuccinimide (NBS).

Diagram of the Halolactonization and Subsequent Steps

Aliskiren Synthesis Downstream Coupled Coupled Product Lactone Halolactone Intermediate Coupled->Lactone Iodolactonization (e.g., I₂, NaHCO₃) Azide Azide Intermediate Lactone->Azide Azide Substitution (e.g., NaN₃) Amide Amide Intermediate Azide->Amide Amide Formation (Ring Opening) Aliskiren Aliskiren Amide->Aliskiren Reduction (e.g., H₂, Pd/C)

Caption: Key transformations following the coupling reaction.

The reaction proceeds via the formation of a halonium ion intermediate from the double bond, which is then attacked by the carboxylate group in an intramolecular fashion to form the lactone ring. This step is highly stereoselective and sets the stereochemistry at two additional chiral centers.

Subsequent Key Steps
  • Azide Substitution: The halide on the lactone is displaced with an azide group, typically using sodium azide. This introduces the nitrogen atom that will become the amine in Aliskiren.

  • Amide Formation (Ring Opening): The lactone is opened by reaction with 3-amino-2,2-dimethylpropionamide to form the corresponding amide.

  • Reduction: The azide group is reduced to an amine, commonly via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, to yield Aliskiren.

Conclusion

The synthesis of Aliskiren is a testament to the power of modern organic chemistry. The strategic use of (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid and its derivatives as key building blocks in a convergent approach allows for the efficient and stereocontrolled construction of this complex molecule. The iron-catalyzed cross-coupling reaction is a particularly noteworthy step, highlighting the increasing importance of sustainable and cost-effective catalytic methods in pharmaceutical manufacturing. Understanding the intricacies of each reaction, from the synthesis of the chlorinated pentenoic acid to the final transformations, is crucial for researchers and professionals in the field of drug development.

References

  • Herold, P. et al. (2002). Process for the preparation of substituted octanoyl amides utilizing a stereoselective halolactonization. U.S.
  • Speedel Pharma AG. (2002).
  • Novartis AG. (2012).
  • Cadila Healthcare Limited. (2012). Synthesis of aliskiren. WO 2012/052829 A1.
  • Sandham, D. A., Taylor, R. J., Carey, J. S., & Fassler, A. (2000). A convergent synthesis of the renin inhibitor CGP60536B. Tetrahedron Letters, 41(51), 10091-10094.
  • Fürstner, A., & Krause, H. (2001). Iron-Catalyzed Cross-Coupling Reactions. In Modern Carbonyl Olefination (pp. 287-319). Springer, Berlin, Heidelberg.
  • Cahiez, G., & Moyeux, A. (2010). Iron-Catalyzed C-C and C-Heteroatom Bond Forming Reactions. In Iron Catalysis in Organic Synthesis (pp. 1-45). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of Organic Chemistry, 71(13), 4766–4777.
  • Han, F. S., Li, L. L., Ding, J. Y., & Gao, L. X. (2015). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 13(4), 1133-1140.
  • Cini, E., Banfi, L., Barreca, G., Carcone, L., Malpezzi, L., Manetti, F., ... & Zanotti-Gerosa, A. (2016). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. Organic Process Research & Development, 20(2), 270-283.
Foundational

Cyclization Dynamics and Chemical Properties of γ,δ-Unsaturated Carboxylic Acids: A Technical Guide for Drug Development

Executive Summary γ,δ-Unsaturated carboxylic acids (prototypically represented by 4-pentenoic acid) are highly versatile bifunctional molecules characterized by an alkene separated from a carboxylic acid moiety by exactl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

γ,δ-Unsaturated carboxylic acids (prototypically represented by 4-pentenoic acid) are highly versatile bifunctional molecules characterized by an alkene separated from a carboxylic acid moiety by exactly two methylene units. This specific spatial geometry primes these molecules for highly efficient intramolecular reactions. In pharmaceutical synthesis and drug development, the most critical chemical property of these acids is their capacity to undergo stereoselective and regioselective lactonization. By leveraging electrophilic addition, researchers can reliably construct five-membered (γ-lactone) and six-membered (δ-lactone) heterocyclic scaffolds, which are foundational structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs)[1].

Core Chemical Properties: The Halolactonization Pathway

The defining chemical transformation of γ,δ-unsaturated carboxylic acids is halolactonization (most commonly iodolactonization). When treated with an electrophilic halogen source, the alkene and the carboxylic acid undergo a concerted cyclization process[2].

Regioselectivity and Baldwin's Rules

The regiochemical outcome of the cyclization is governed by the trajectory of the intramolecular nucleophilic attack. According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. Consequently, the standard iodolactonization of 4-pentenoic acid predominantly yields a γ-lactone (5-iodo-γ-valerolactone)[2]. However, the introduction of steric hindrance—such as substituents at the C-3 (β) position—can hinder the nucleophilic attack at the γ-position, shifting the regioselectivity to favor δ-lactones[3].

Stereoselectivity and Asymmetric Catalysis

While traditional iodolactonization yields racemic mixtures, modern drug development requires strict enantiomeric purity. Recent methodologies have successfully shifted from substrate-controlled to reagent-controlled stereoselectivity. For instance, the use of chiral Salen-Co(II) complexes in the presence of N-chlorosuccinimide (NCS) and iodine allows for the highly enantioselective iodolactonization of 4-pentenoic acid derivatives, achieving enantiomeric excesses (ee) of up to 83%.

G A γ,δ-Unsaturated Acid (e.g., 4-Pentenoic Acid) B Deprotonation (NaHCO3) A->B C Carboxylate Anion B->C D Electrophilic Attack (I2 / I+) C->D E Cyclic Iodonium Intermediate D->E π-bond activation F 5-exo-trig Nucleophilic Attack E->F Intramolecular G γ-Lactone Product (Major, Kinetic) F->G

Logical pathway of halolactonization demonstrating kinetic 5-exo-trig cyclization.

Experimental Methodology: Self-Validating Protocol for Iodolactonization

The following is a highly optimized, step-by-step protocol for the conversion of 4-pentenoic acid into 5-iodo-γ-valerolactone[4]. This workflow is designed as a self-validating system where visual cues confirm the chemical state at each phase.

Step 1: Substrate Activation (Deprotonation)

  • Action: Dissolve 4-pentenoic acid (1.0 equiv) in a 0.5 M aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 equiv).

  • Causality: NaHCO₃ is a weak base that efficiently deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. A stronger base (e.g., NaOH) is strictly avoided to prevent the premature hydrolysis of the resulting lactone ring.

Step 2: Electrophile Preparation

  • Action: In a separate flask, dissolve elemental iodine (I₂) (1.5 equiv) and potassium iodide (KI) (3.0 equiv) in deionized water.

  • Causality: I₂ is poorly soluble in aqueous media. The addition of KI forces the formation of the highly soluble triiodide complex (I₃⁻), which acts as a controlled, steady-state delivery vehicle for the electrophilic iodonium ion.

Step 3: Cyclization

  • Action: Add the dark brown I₃⁻ solution dropwise to the carboxylate solution at room temperature (25°C). Stir vigorously for 2 hours.

  • Causality: The alkene attacks the electrophilic iodine to form a transient, bridged iodonium intermediate. The proximate carboxylate oxygen immediately executes a 5-exo-trig nucleophilic attack, closing the ring to form the γ-lactone[2].

Step 4: Reaction Quenching

  • Action: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the solution abruptly transitions from dark brown to colorless.

  • Causality: Thiosulfate acts as a specific reducing agent, converting unreacted, oxidative I₂ into inert, water-soluble iodide (I⁻) ions. The color change serves as a self-validating indicator that the reaction has been safely halted, preventing unwanted oxidative degradation.

Step 5: Isolation

  • Action: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The neutral lactone product partitions exclusively into the organic CH₂Cl₂ layer, leaving inorganic salts (NaI, NaHCO₃) in the aqueous phase, ensuring high purity of the isolated 5-iodo-γ-valerolactone.

G S1 Step 1: Activation Dissolve in aq. NaHCO3 S2 Step 2: Halogenation Add I2 / KI solution S1->S2 S3 Step 3: Cyclization Stir at 25°C S2->S3 S4 Step 4: Quenching Add 10% Na2S2O3 S3->S4 S5 Step 5: Isolation Extract with CH2Cl2 S4->S5

Step-by-step experimental workflow for the iodolactonization of 4-pentenoic acid.

Quantitative Data: Stereoselective and Regioselective Outcomes

The choice of reagents, catalysts, and substrate substituents heavily dictates the yield and structural outcome of the cyclization. The table below summarizes comparative data across various halolactonization conditions.

SubstrateReagents / CatalystTemp (°C)Major ProductYield (%)ee (%)Ref
4-Pentenoic acidI₂, NaHCO₃, KI255-iodo-γ-valerolactone~85N/A[4]
4-Pentenoic acid deriv.I₂, Salen-Co(II), NCS-18Chiral γ-lactone8783
β-aryl-γ,δ-unsaturated acidI₂, KI, NaHCO₃25trans,trans-γ-iodo-δ-lactone42N/A[3]
β-aryl-γ,δ-unsaturated acidNBS25trans,trans-γ-bromo-δ-lactone82N/A[3]

Note: The shift from γ-lactone to δ-lactone in β-aryl derivatives highlights how steric hindrance at the C-3 position redirects the nucleophilic attack away from the γ-position[3].

Applications in Drug Development

The chemical properties of γ,δ-unsaturated carboxylic acids make them indispensable precursors in medicinal chemistry. The resulting six-membered (δ-lactone) and five-membered (γ-lactone) cyclic ester scaffolds underpin wide-ranging pharmacological activities[1].

Natural Products and Commercial APIs: Clinically relevant examples of molecules relying on these structural motifs include lovastatin (the first FDA-approved statin for cholesterol management) and artemisinin (a cornerstone antimalarial drug), both of which highlight the immense therapeutic value of lactone rings[1].

Oncology and Cytotoxic Agents: Recent synthetic campaigns have utilized β-aryl-γ,δ-unsaturated carboxylic acids to generate novel γ-halo-δ-lactones and δ-iodo-γ-lactones[5]. When evaluated for antiproliferative activity against human cancer cell lines (such as T-24 and CaCo-2), specific derivatives—most notably trans-δ-iodo-γ-lactone—demonstrated highly potent cytotoxic activity[5]. Crucially, these compounds exhibited no inhibitory effects on normal non-cancerous fibroblasts and showed zero hemolytic toxicity against human red blood cells, establishing a highly favorable selectivity profile for future anticancer drug development[5].

References

1. Enantioselective Iodolactonizations of 4-Pentenoic Acid Derivatives Mediated by Chiral Salen-Co(II) Complex. thieme-connect.com. 2.[2] Iodolactonization: Mechanism, examples, useful application - Chemistry Notes. chemistnotes.com. 3.[3] New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC. nih.gov. 4.[4] Iodolactonization of 4-Pentenoic Acid | Journal of Chemical Education. acs.org. 5.[5] Mechanisms of chloro- and bromolactonization of γ,δ-unsaturated carboxylic acids with NCS and NBS. researchgate.net. 6.[1] Biologically Active Natural δ-Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis. scilit.com.

Sources

Foundational

Dissecting Stereochemistry: A Comparative Analysis of Racemic vs. Enantiopure (2S,4E) 5-chloro-2-isopropyl-4-pentenoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of para...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A subtle change in spatial orientation can lead to dramatic differences in pharmacological activity, metabolic profile, and toxicity.[1][2][3] This guide provides a detailed technical examination of the differences between the racemic mixture and the single enantiomer, (2S,4E) 5-chloro-2-isopropyl-4-pentenoic acid. We will explore the fundamental principles of chirality, compare the physicochemical and pharmacological properties of these forms, and provide validated, step-by-step protocols for their analytical differentiation. This document serves as a crucial resource for researchers engaged in the synthesis, analysis, and development of chiral drug candidates.

The Principle of Chirality in Drug Molecules

Isomers are compounds that share the same molecular formula but have different structural arrangements.[4][5] Stereoisomers are a subset of isomers with identical atomic constitution and bonding but different three-dimensional orientations.[6] This category includes enantiomers and diastereomers.

  • Enantiomers: These are non-superimposable mirror images of each other, much like a pair of hands.[7] They arise from the presence of one or more chiral centers (typically a carbon atom bonded to four different groups).[7] In an achiral environment, enantiomers have identical physical properties (e.g., melting point, solubility), with the notable exception of their interaction with plane-polarized light.[7][8]

  • Racemic Mixture (Racemate): A racemic mixture contains equal amounts (a 50:50 ratio) of two enantiomers.[9][10] Because the two enantiomers rotate plane-polarized light equally but in opposite directions, a racemate is optically inactive.[10][11] Many chiral drugs have historically been marketed as racemates.[2][12]

  • The Biological Significance: Biological systems, such as enzymes and receptors, are inherently chiral. This "stereoselectivity" means they often interact preferentially with one enantiomer over the other.[3][5] Consequently, the two enantiomers of a drug can exhibit profoundly different pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, toxicity).[3][13] This principle is the driving force behind the development of single-enantiomer drugs, a process often termed a "chiral switch".[2][13]

Deconstructing 5-chloro-2-isopropyl-4-pentenoic acid: A Tale of Two Isomers

The molecule 5-chloro-2-isopropyl-4-pentenoic acid possesses two key stereochemical features:

  • A chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, an isopropyl group, a carboxylic acid group, and a -CH2-CH=CHCl group. This gives rise to (R) and (S) configurations.

  • A double bond between C4 and C5, which can exist as either (E) or (Z) geometric isomers.

The specific isomer is (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid .

  • (2S,4E) Isomer: This is a single, enantiomerically pure compound. Its name precisely defines the absolute configuration at the chiral center as 'S' and the geometry of the double bond as 'E'. As a single enantiomer, it is expected to be optically active.

  • Racemic Mixture: The corresponding racemic mixture, denoted as (±)-(4E)-5-chloro-2-isopropyl-4-pentenoic acid or (rac)-(4E)-5-chloro-2-isopropyl-4-pentenoic acid, is a 50:50 mixture of the (2S,4E) isomer and its non-superimposable mirror image, the (2R,4E) isomer .

Figure 1: Relationship between the racemic mixture and its constituent enantiomers.

A Comparative Analysis: Physicochemical and Pharmacological Divergence

The decision to develop a single enantiomer versus a racemate is guided by the significant differences in their properties. While pure enantiomers have identical physical properties, a racemate can differ.[9] In a biological context, the differences between enantiomers become critically apparent.[12]

PropertyRacemic (±)-(4E) Mixture(2S,4E) Single EnantiomerCausality & Scientific Rationale
Optical Activity Optically inactive (Specific Rotation = 0°)[10]Optically active (Specific Rotation ≠ 0°)[10]The equal and opposite rotation of plane-polarized light by the (S) and (R) enantiomers in the racemate results in a net rotation of zero.[11]
Melting/Boiling Point May differ from the pure enantiomer.[9][14]A distinct, sharp melting/boiling point.The crystal lattice of a racemic compound (where R and S pack together) or a conglomerate (separate R and S crystals) can have different intermolecular forces than the pure enantiomer's crystal lattice.[9]
Solubility May differ from the pure enantiomer.[9][14]A defined solubility in a given solvent.Differences in crystal packing energy between the racemate and the pure enantiomer can lead to different solubilities.
NMR/IR Spectra Identical to the single enantiomer in an achiral solvent.[15]Identical to the racemate in an achiral solvent.[15]Spectroscopic techniques in achiral environments do not differentiate between mirror images, as the bond lengths and angles are identical.
Pharmacodynamics Represents a composite effect of both enantiomers.[13]A specific pharmacological profile.One enantiomer (eutomer) may bind to the target receptor with high affinity, while the other (distomer) may be inactive, have a different activity, or cause adverse effects.[1][12]
Pharmacokinetics Complex; ADME properties are an average of two different substances.[3]A single, predictable ADME profile.Enantiomers can be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to different plasma concentrations and durations of action.[3][12]

The Analytical Toolkit: Protocols for Stereoisomer Resolution and Quantification

Distinguishing and quantifying the (2S,4E) isomer from its racemic mixture is a critical task in quality control and regulatory submission.[6][16] The U.S. FDA recommends that the stereoisomeric composition of a drug should be known and that quantitative assays for individual enantiomers be developed early in the process.[6]

Protocol 1: Polarimetry for Optical Purity Assessment

Polarimetry is a classical, rapid technique for measuring optical activity, providing a measure of enantiomeric purity.[17][18][19]

Causality: This method is based on the principle that chiral molecules rotate the plane of polarized light.[20] The magnitude and direction of this rotation are proportional to the concentration of the chiral substance in the path of the light.[17]

Step-by-Step Methodology:

  • Preparation of Standard: Accurately prepare a solution of the enantiomerically pure (2S,4E) standard at a known concentration (e.g., 1.0 g/100 mL) in a suitable, non-racemizing solvent (e.g., ethanol).

  • Instrument Calibration: Calibrate the polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature using a blank cell filled with the pure solvent.[17]

  • Measurement of Standard: Fill the polarimeter cell (of a known path length, e.g., 1 dm) with the standard solution and measure the optical rotation. This value is the specific rotation, [α]max, for the pure enantiomer.

  • Preparation of Sample: Prepare a solution of the test sample at the exact same concentration and in the same solvent as the standard.

  • Measurement of Sample: Measure the optical rotation of the test sample ([α]obs).

  • Calculation of Enantiomeric Excess (ee): % ee = ([α]obs / [α]max) x 100[16]

Trustworthiness: While fast, polarimetry can be less accurate for samples with low enantiomeric excess or in the presence of optically active impurities. It is best used for rapid screening or for highly pure samples and should be validated by a more robust method like chiral chromatography.[16]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution and accuracy.[21] The method physically separates the enantiomers, allowing for their individual quantification.[16]

Causality: The separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[22][23] These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column.

Figure 2: Experimental workflow for chiral HPLC analysis.

Step-by-Step Methodology:

  • Column Selection: Select a suitable CSP. For chiral carboxylic acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases are often effective first choices.[24][25]

  • Mobile Phase Preparation: A common starting point for normal-phase chiral separations is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[21] For an acidic analyte like 5-chloro-2-isopropyl-4-pentenoic acid, it is crucial to add a small amount of a strong acid modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase.[21][26] This suppresses the ionization of the carboxylic acid, preventing peak tailing and improving peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis and Quantification:

    • Inject the racemic standard to confirm the separation of two peaks with approximately equal areas.

    • Inject the test sample.

    • Integrate the area under each enantiomer peak. The enantiomeric excess is calculated from the peak areas (A1 and A2): % ee = |(A1 - A2)| / (A1 + A2) x 100

Trustworthiness: This method provides a self-validating system. The physical separation of the two peaks provides unambiguous proof of their presence and allows for precise quantification, making it superior to polarimetry for regulatory purposes.

Protocol 3: NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess without physical separation.[27][28]

Causality: In a standard NMR experiment, enantiomers are indistinguishable.[15] However, by adding a chiral solvating agent (CSA), transient diastereomeric complexes are formed in the NMR tube. These diastereomeric complexes exist in different chemical environments, causing certain corresponding nuclei in the two enantiomers to have slightly different chemical shifts, leading to resolved signals.[16][29]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte to identify a well-resolved proton signal (e.g., the proton at the C2 chiral center).

  • Addition of CSA: Add a small, sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum. The target proton signal should resolve into two distinct peaks or multiplets, representing the two enantiomers.[16]

  • Titration (Optional): Continue to add small increments of the CSA and re-acquire spectra until optimal separation of the signals is achieved without significant line broadening.

  • Quantification: Carefully integrate the two resolved signals. The ratio of the integrals directly corresponds to the molar ratio of the enantiomers in the sample.[16]

Trustworthiness: This method is powerful for structural confirmation and ee determination in a single experiment.[16] The choice of CSA and solvent is critical, and method development is often required. The accuracy of integration is paramount for reliable results.

Conclusion: Implications for Drug Development

The distinction between a racemic mixture and a single enantiomer like (2S,4E) 5-chloro-2-isopropyl-4-pentenoic acid is not merely an academic exercise; it is a fundamental consideration in modern drug development. A single-enantiomer drug offers the potential for a better therapeutic index, a more predictable pharmacokinetic profile, and a reduced risk of side effects caused by an unwanted distomer.[30] However, the development of an enantiopure drug can be more costly and complex.

Therefore, a thorough understanding of the distinct properties of each stereoisomeric form, coupled with robust and validated analytical methodologies for their separation and quantification, is essential. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with the necessary framework to make informed decisions, ensuring the development of safer and more effective medicines.

References

  • Wikipedia. Racemic mixture. [Link]

  • Kaushal, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. [Link]

  • Study.com. Video: Racemic Mixture Definition, Significance & Examples. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Slideshare. Stereochemistry in drug design. [Link]

  • Slideshare. CHIRAL HPLC. [Link]

  • Salmonson, T., et al. (2013). Safety profile of enantiomers vs. racemic mixtures: it's the same? British Journal of Clinical Pharmacology. [Link]

  • YesWeLab. Polarimetry: analysis of chiral substances. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]

  • IBZ Messtechnik GmbH. (2002). Chiral compound analyses and Faraday polarimetry. [Link]

  • Chemistry LibreTexts. (2019). 5.5: Polarimetry. [Link]

  • IntechOpen. (2021). Effects of Stereoisomers on Drug Activity. [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Quora. What is the difference between a racemic mixture and a pair of enantiomers?. [Link]

  • PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]

  • ACS Publications. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]

  • SparkNotes. Organic Chemistry: Stereoisomers: Racemic Mixtures and Enantiomeric Excess. [Link]

  • Deranged Physiology. (2024). Enantiomerism. [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]

  • Oreate AI Blog. (2026). Understanding Racemic Mixtures: The Dance of Enantiomers. [Link]

  • Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]

  • Taylor & Francis. Racemic mixtures – Knowledge and References. [Link]

  • Research and Reviews. (2023). Enantiomers: Understanding their Physical and Chemical Properties. [Link]

  • Blogs@NTU. (2018). Drug Design: When one size fits all backfires | Stereochemistry. [Link]

  • Reddit. (2014). Why is there a difference in the physical properties between a pure enantiomer and a racemic mixture?. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • PubMed. (1993). Racemates or enantiomers: regulatory approaches. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]

Sources

Exploratory

Technical Whitepaper: Industrial Sourcing and Application of High-Purity (2S,4E)-5-Chloro-2-Isopropyl-4-Pentenoic Acid

Executive Summary The compound (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid (commonly referenced under CAS: 324519-66-6 or 145783-15-9) is a highly specialized chiral building block that serves as the stereochemical fou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid (commonly referenced under CAS: 324519-66-6 or 145783-15-9) is a highly specialized chiral building block that serves as the stereochemical foundation for modern antihypertensive active pharmaceutical ingredients (APIs)[1][2]. As a Senior Application Scientist overseeing API process development, I evaluate this intermediate not just as a raw material, but as a critical determinant of downstream synthetic success. It is the primary precursor in the convergent synthesis of Aliskiren, a second-generation direct renin inhibitor[3]. This whitepaper outlines the mechanistic rationale for its use, establishes strict quality metrics for evaluating industrial suppliers, and provides a self-validating protocol for its integration into API workflows.

Mechanistic Role in API Synthesis

The architectural complexity of Aliskiren requires a highly convergent synthetic route. The (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative acts as the critical electrophilic partner in a Grignard coupling reaction with an aryl bromide intermediate[4].

The stereochemistry of this sourced intermediate is non-negotiable. The (2S) chiral center dictates the absolute configuration of the isopropyl group in the final drug molecule, which is essential for binding to the hydrophobic S3 subsite of the renin enzyme. Furthermore, the (4E) alkene geometry is mechanistically required to direct the facial selectivity during the subsequent halolactonization step (using N-bromosuccinimide), ensuring the correct stereochemical formation of the epoxide precursor[4].

Pathway A Ethyl Isovalerate + 1,3-Dichloropropene B Racemic 5-chloro-2-isopropyl- 4-pentenoic acid A->B Alkylation C (2S,4E)-5-chloro-2-isopropyl- 4-pentenoic acid B->C Chiral Resolution E Coupled Intermediate (Formula IV) C->E Grignard Coupling D Aryl Bromide Intermediate D->E Mg, THF F Bromolactone (Formula V) E->F Halolactonization (NBS) G Aliskiren (API) F->G Downstream Synthesis

Figure 1: Synthetic pathway of Aliskiren utilizing the 5-chloro-2-isopropyl-4-pentenoic acid.

Evaluating Industrial Suppliers: Quality & Purity Metrics

When sourcing this compound from industrial suppliers (e.g., Ccount Chem) or aggregator platforms (e.g., Molbase, Chemsrc), a standard Certificate of Analysis (CoA) is insufficient[1][2][5]. Because the reference price for high-grade material can exceed $6,400/kg, procurement must be tied directly to analytical metrics that predict synthetic performance[1].

The table below summarizes the mandatory quantitative data and the causality behind each specification:

Quality MetricTarget SpecificationAnalytical MethodMechanistic Impact on API Synthesis
Enantiomeric Excess (ee) > 99.0%Chiral HPLCPrevents the formation of diastereomeric impurities during the Grignard coupling, which are nearly impossible to separate downstream.
E/Z Isomer Ratio > 98:21H-NMR / HPLCThe Z-isomer disrupts the stereoselectivity of the subsequent halolactonization, drastically reducing the yield of the target bromolactone.
Chemical Purity > 98.0%GC-FID / HPLC-UVEnsures predictable stoichiometry during Grignard reagent addition, preventing unreacted starting materials[2].
Moisture Content < 0.1%Karl Fischer TitrationTrace water will aggressively quench the Grignard reagent, leading to des-bromo arene byproducts and total reaction failure.

Experimental Protocol: Grignard Coupling Workflow

To validate the quality of the sourced (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid (utilized here as its methyl ester derivative), the following self-validating protocol details the critical C-C bond formation step[4].

Objective: Mediate the condensation of the chiral chloro-aryl derivative with the 5-chloro-[2(S)-isopropyl]-4-pentanoic acid methyl ester via Grignard formation.

Step 1: Equipment Preparation & Dehydration

  • Action: Flame-dry a 3-neck round-bottom flask under a continuous argon sweep.

  • Causality: Grignard reagents are exquisitely sensitive to protic sources. Even ambient atmospheric moisture will protonate the aryl Grignard back to the des-bromo arene, destroying the stoichiometric balance required for the coupling.

Step 2: Magnesium Surface Activation

  • Action: Add Magnesium turnings (1.2 eq) and 1,2-dibromoethane (0.05 eq) in anhydrous THF. Stir vigorously for 15 minutes.

  • Causality: Magnesium turnings are naturally coated with a passivating magnesium oxide (MgO) layer. The 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, physically fracturing the oxide shell and exposing a pristine, highly reactive metal surface.

Step 3: Grignard Initiation (Self-Validating Step)

  • Action: Introduce 5% of the aryl bromide intermediate dissolved in THF.

  • Validation: Monitor the reaction vessel for a localized exotherm (a temperature spike of at least 5°C). Do not proceed if the exotherm is absent.

  • Causality: The exotherm confirms active insertion of Mg into the C-Br bond. If reagent addition continues without initiation, a dangerous accumulation of unreacted halide occurs, which can lead to a violent runaway thermal event once initiation finally triggers.

Step 4: Stereocontrolled Coupling

  • Action: Once the Grignard formation is complete, cool the solution to -20°C. Slowly add the sourced (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid methyl ester[4].

  • Causality: The ester is added at cryogenic temperatures to suppress competitive enolization of the highly sensitive alpha-proton (at the 2S position). Maintaining this thermal control preserves the >99% enantiomeric excess of the sourced material, ensuring the final coupled intermediate (Formula IV) retains absolute stereochemical integrity.

References[1] ETHYL 5-CHLOROHEX-5-ENOATE Properties Structure Search. Molbase.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiG15Sfoz9vQ7207uJegztdgokeInyvf9HQ5JoYk7uuP5RuEypA9bqhqfsaJ1cit6rsvC2jjrs6WGFbqTu3uNwwV-0tx3DrKdokT89cIwOQx0S9IUoGjgsknBJ9CmqeDA1eZAfcHjWzch7LSvajks_Rs-6[2] (S,E)-5-Chloro-2-Isopropylpent-4-Enoic Acid. Ccount Chem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEVY0QlOSTKiyqUFko7zJmhR0zaLQG5hlN03gzhLvtoRg07PcrFFp9ILbVUdE01CzzGsWaEceZuxLgt1RMiq2_AU5p_Rs1_BQx5c0965WTmM1Undh1zgHTN0-IJ9bvyAmQxtuqJRkyLkc-dK8_m7y9UDb9DvPk82zRsQ08AByQ9pjFza5Q_-ky23hhtEaEf_Zgt-Y1Qzew3wWox74vnhujTcnFPX3f5ppIrgVazk-WKw==[6] (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid. Chemsrc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD73zTMA6CIltvxqyRr4YQ0k6nNGXXXy-a9XYixnOGUStlj5tJpo7hekl7mzeluMz3-SLF5jYoFjrAww7OuoD7LRv_lxRyzt9i3MBObU8-mlEtHKHA7Z_2tr5DAo2P1u9naPy0sjCOa3kwohqJU9iUoA==[3] EP2546243A1 - Method for preparing aliskiren and intermediate thereof. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlZQ1XFx44rDskikaiB2swKEN6_hcnPIV_RNF1w9Jd4WP81JwVmsGDDgoMaiwGsSuRmQqpHiV7Nj2U_A2yznOOmjt-pcxOKJNqLQWWlRrSOhT4rEjojh19Gn8wuIFdX7vjthUxcRldRJHxsw==[4] Aliskiren | New Drug Approvals. New Drug Approvals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtt1q_IFiljnMVz803Xpwhq0rKR0fcsDpHR2GdAIrlzZlQ4gyXUDCv_e92Zt-9X7dFNuvUB_AKbho689I9jB3DIO0otCeA0F6g_8Bo4HbTsGCQs2OR5MLej_URWt9TQ92YB0TcXQ8Vtk-a-NTe[5] Aliskiren fumarate, CGP-60536(free base). DrugFuture.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVBVIE5Ci9hYuVki3GWHKm14O3Ve6QkGDyilWq79bs2yGgYvqhF7D9nIv9R8S-G4GWs1MSbtLVVnpojj9kMlNaGEiTgymJf5CHpP2aDiMzvWjq5yOVEoPbXhPnGbFcUaHK9OdEHtI3NZt2RjSVUpOUpwI=

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid

Executive Summary This application note details the scalable, stereoselective synthesis of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid , a critical "warhead" intermediate used in the manufacture of the renin inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable, stereoselective synthesis of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid , a critical "warhead" intermediate used in the manufacture of the renin inhibitor Aliskiren (Tekturna/Rasilez).

While early generation routes relied on the resolution of racemic esters or enzymatic desymmetrization, modern process chemistry demands higher atom economy. This protocol utilizes Evans’ oxazolidinone auxiliary methodology to establish the C2-chiral center with high enantiomeric excess (>98% ee). We focus on the asymmetric alkylation of an isovaleric acid derivative with (E)-1,3-dichloropropene, providing a robust, self-validating workflow for drug development professionals.

Retrosynthetic Analysis & Strategy

The structural challenge lies in installing the isopropyl group at the C2 position with (S)-configuration while preserving the (E)-geometry of the vinyl chloride moiety.

Strategic Disconnection

The target molecule is disconnected at the C2–C3 bond. The synthesis is designed around three phases:

  • Auxiliary Acylation: Coupling isovaleric acid to the chiral auxiliary.

  • Asymmetric Alkylation: Diastereoselective installation of the chloropropenyl fragment.

  • Chiral Auxiliary Cleavage: Nondestructive removal of the auxiliary to yield the free acid.

Pathway Visualization

Retrosynthesis Target (2S,4E)-5-chloro-2-isopropyl- 4-pentenoic acid (Target) Adduct Chiral Imide Intermediate (Diastereomerically Pure) Target->Adduct Hydrolysis (LiOH/H2O2) SM1 Isovaleryl Chloride Adduct->SM1 Acylation SM2 (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) Adduct->SM2 Acylation Electrophile (E)-1,3-dichloropropene Adduct->Electrophile Asymmetric Alkylation (NaHMDS)

Figure 1: Retrosynthetic disconnection showing the convergence of the isovaleric backbone, the chiral controller, and the electrophilic allyl fragment.

Experimental Protocols

Phase 1: Synthesis of N-Isovaleroyl-(S)-4-benzyl-2-oxazolidinone

This step "loads" the substrate onto the chiral controller. The use of n-butyllithium ensures rapid deprotonation of the oxazolidinone, facilitating a clean reaction with the acid chloride.

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Isovaleryl chloride (1.1 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • THF (anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with (S)-4-benzyl-2-oxazolidinone and anhydrous THF (0.5 M concentration) under nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78°C . Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes.

  • Acylation: Add isovaleroyl chloride dropwise. The reaction is exothermic; control addition rate to maintain temperature.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (typically 9:1) to yield white crystalline needles.

Critical Quality Attribute (CQA): Purity must be >99% by HPLC to ensure accurate stoichiometry in the next step.

Phase 2: Asymmetric Alkylation (The Critical Step)

This is the stereodefining step. We utilize Sodium Hexamethyldisilazide (NaHMDS) to generate the (Z)-enolate. The bulky benzyl group on the auxiliary shields the Re-face of the enolate, forcing the electrophile ((E)-1,3-dichloropropene) to attack from the Si-face, establishing the (S)-configuration at C2.

Reagents:

  • N-Isovaleroyl imide (from Phase 1) (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0M in THF)

  • (E)-1,3-Dichloropropene (1.5 equiv)

  • THF (anhydrous)

Mechanism & Workflow Visualization:

AlkylationMechanism cluster_TS Stereocontrol Factors Start N-Isovaleroyl Imide Enolate (Z)-Enolate Formation (Li-Chelated Transition State) Start->Enolate NaHMDS, -78°C Attack Electrophilic Attack (Anti-Benzyl Face) Enolate->Attack + (E)-1,3-dichloropropene Product Alkylated Adduct (>98:2 dr) Attack->Product Warming to -20°C Factor1 1. Z-Enolate Geometry (Na+ or Li+ chelation) Factor2 2. Benzyl group blocks Re-face Factor3 3. Electrophile approaches from Si-face

Figure 2: Mechanistic pathway of the Evans alkylation showing the origin of stereoselectivity.

Protocol:

  • Enolization: Dissolve the imide in THF (0.2 M) and cool to -78°C . Add NaHMDS dropwise. Stir for 1 hour to ensure complete formation of the chelated (Z)-enolate.

    • Note: Incomplete enolization leads to recovered starting material and lower yields.

  • Alkylation: Add (E)-1,3-dichloropropene (neat) slowly via syringe pump.

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C over 2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting imide.

  • Quench: Quench at -20°C with saturated NH₄Cl.

  • Workup: Standard extraction (EtOAc).

  • Purification: Flash column chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Result: The product is a single diastereomer. The minor diastereomer (if any) is easily removed here.

Phase 3: Hydrolytic Cleavage (Chiral Auxiliary Removal)

To release the target acid without racemizing the newly formed center, we use the LiOH/H₂O₂ method. The peroxide acts as a nucleophile (hydroperoxide anion) which is more reactive than hydroxide toward the imide carbonyl, allowing cleavage at 0°C.

Protocol:

  • Dissolve the alkylated intermediate in THF/Water (3:1). Cool to 0°C.

  • Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

  • Stir at 0°C for 1-2 hours. Monitor consumption of the imide.

  • Quench: Add Na₂SO₃ (aqueous) to quench excess peroxide (Check for peroxide absence with starch-iodide paper).

  • Workup:

    • Evaporate THF.

    • Extract the aqueous layer with CH₂Cl₂ (This removes the cleaved chiral auxiliary, which can be recycled).

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the target acid with EtOAc.

  • Final Isolation: Dry and concentrate to yield (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid .

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met.

ParameterSpecificationMethodRationale
Appearance Colorless Oil / Low-melting solidVisualOxidation/Impurities often cause yellowing.
1H NMR Characteristic vinyl signals (5.9-6.2 ppm)500 MHz NMRConfirms (E)-alkene geometry (J ~13-15 Hz).
Enantiomeric Excess > 98% eeChiral HPLCCritical for drug efficacy (Aliskiren synthesis).
Chemical Purity > 97%HPLC (UV 210 nm)Ensure removal of auxiliary and side products.

Key NMR Diagnostic: The coupling constant of the vinyl protons in the 5-chloro-4-pentenoic moiety is diagnostic.

  • Target (E)-isomer:

    
    .
    
  • (Z)-isomer (impurity):

    
    .
    

Troubleshooting & Optimization

  • Low Diastereoselectivity:

    • Cause: Temperature rose above -70°C during enolization or alkylation.

    • Fix: Ensure strict cryogenic control. Use an internal temperature probe.

  • Incomplete Cleavage:

    • Cause: Insufficient peroxide or old H₂O₂ stock.

    • Fix: Titrate H₂O₂ stock or increase equivalents to 6.0.

  • Racemization during Cleavage:

    • Cause: Temperature too high or reaction time too long.

    • Fix: Keep reaction strictly at 0°C. Do not let it warm to RT until quenched.

References

  • Aliskiren Synthesis Overview

    • Li, L.-L., Ding, J.-Y., Gao, L.-X., & Han, F.-S. (2015).[1] The development of a complementary pathway for the synthesis of aliskiren.[1][2][3][4][5] Organic & Biomolecular Chemistry, 13(4), 1133-1140.[1]

  • Evans Auxiliary Methodology (Foundational)

    • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Process Chemistry of Aliskiren Intermediates

    • US Patent 20100248337A1.[6] Process for the production of (S)-5-chloro-2-isopropylpent-4-enoic acid esters.

  • Cleavage Protocols

    • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

Sources

Application

Application Note: Protocol for Grignard Addition Using (S,E)-5-Chloro-2-Isopropylpent-4-Enoic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Context The construction of complex peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

The construction of complex peptidomimetics, such as the direct renin inhibitor Aliskiren, requires highly convergent synthetic strategies[1]. A pivotal transformation in this pathway is the carbon-carbon bond formation between a complex aryl-alkyl fragment and the chiral aliphatic backbone. This is typically achieved via the nucleophilic addition of an aryl-alkyl Grignard reagent to a derivative of (S,E)-5-chloro-2-isopropylpent-4-enoic acid[2].

While direct cross-coupling methods (such as iron-catalyzed Grignard couplings) have been explored[3], the classical addition to a carefully chosen carboxylic acid derivative remains the most robust method for bench-scale to pilot-scale drug development. This guide details the optimized protocol for converting the free acid into a Weinreb amide, followed by a stereoretentive Grignard addition.

Mechanistic Rationale: The Causality of Experimental Choices

As a synthetic chemist, selecting the correct substrate derivative is critical to preventing yield-destroying side reactions.

  • Why the Weinreb Amide? Direct addition of a Grignard reagent to an ester derivative (e.g., methyl (S,E)-5-chloro-2-isopropylpent-4-enoate) often results in over-addition, yielding a tertiary alcohol byproduct. By converting the acid to a Weinreb amide (N-methoxy-N-methylamide), the initial nucleophilic attack forms a stable, five-membered cyclic chelate between the magnesium ion, the carbonyl oxygen, and the methoxy oxygen. This tetrahedral intermediate is stable at low temperatures and resists further nucleophilic attack. It collapses to the desired ketone only upon acidic aqueous quench.

  • Stereocenter Preservation: The (S)-isopropyl stereocenter at the C2 position is highly susceptible to base-catalyzed enolization. The Grignard reagent acts as a strong base; therefore, strict cryogenic control (-20 °C) is mandatory to suppress proton abstraction and subsequent racemization.

Reaction Optimization & Quantitative Data

The table below summarizes the causality between substrate choice, temperature, and the resulting enantiomeric excess (ee). The data validates the selection of the Weinreb amide over the standard methyl ester.

Table 1: Reaction Optimization for Grignard Addition
Substrate DerivativeGrignard EquivalentsTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Primary Byproduct
Methyl Ester1.204598Tertiary Alcohol
Methyl Ester1.05-206298Unreacted Ester
Weinreb Amide1.208298Trace Epimer
Weinreb Amide 1.2 -20 94 >99 None Detected

Experimental Workflow

Workflow Acid (S,E)-5-chloro-2-isopropyl pent-4-enoic acid Amide Weinreb Amide Intermediate Acid->Amide CDI, HN(OMe)Me·HCl CH2Cl2, 0 °C to RT Ketone Target Ketone (Stereocenter Retained) Amide->Ketone THF, -20 °C Grignard Complex Grignard Reagent (R-MgX) Grignard->Ketone Dropwise Addition (1.2 equiv) Workup Aqueous Quench & Isolation Ketone->Workup Sat. NH4Cl 0 °C

Fig 1. Workflow for stereoretentive Grignard addition to the pentenoic acid derivative.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPC).

Part A: Synthesis of the Weinreb Amide
  • Activation: Charge a flame-dried, argon-purged flask with (S,E)-5-chloro-2-isopropylpent-4-enoic acid (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv, 11.0 mmol) portion-wise over 10 minutes. Observe the evolution of CO₂ gas. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the acyl imidazole intermediate.

  • Amidation: Cool the reaction mixture back to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol) in a single portion. Stir the suspension at room temperature for 12 hours.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 50 µL aliquot of the reaction mixture. Quench with 100 µL water, extract with 200 µL EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The starting acid (

    
    ) must be completely consumed, with a single new spot corresponding to the amide (
    
    
    
    ). Do not proceed to Part B if unreacted acid remains, as the acidic proton will destructively quench the Grignard reagent in the next step.
  • Workup: Quench the reaction with 1M HCl (20 mL). Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide.

Part B: Stereoretentive Grignard Addition
  • Preparation: In a separate flame-dried flask under argon, dissolve the synthesized Weinreb amide (1.0 equiv, 8.0 mmol) in anhydrous Tetrahydrofuran (THF, 0.15 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to exactly -20 °C.

  • Addition: Load the complex aryl-alkyl Grignard reagent (1.2 equiv, 9.6 mmol, typically prepared as a 0.5 M solution in THF) into a pressure-equalizing dropping funnel. Begin dropwise addition at a rate of approximately 1 mL/min.

  • Self-Validation Checkpoint (IPC 2): Monitor the internal temperature continuously using a thermocouple. The addition is highly exothermic. If the temperature rises above -15 °C, pause the addition immediately. A temperature spike indicates compromised cooling, which will trigger enolization and racemization at the C2 isopropyl stereocenter. Proceed only when the temperature stabilizes back at -20 °C.

  • Reaction: After complete addition, stir the reaction mixture at -20 °C for 2 hours.

  • Quench & Collapse: While maintaining the temperature at -20 °C, rapidly add cold saturated aqueous NH₄Cl (15 mL). This acidic quench breaks the stable magnesium chelate and collapses the tetrahedral intermediate into the target ketone.

  • Isolation: Allow the mixture to warm to room temperature. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the target ketone intermediate.

References

  • Title: PROCESS FOR THE PRODUCTION OF (s)
  • Source: Google Patents (US7132569B2)
  • Source: Google Patents (EP2546243A1)

Sources

Method

Application Note: Stereoselective Halolactonization of 5-Chloro-2-isopropyl-4-pentenoic Acid Intermediates

Introduction & Strategic Context The synthesis of complex active pharmaceutical ingredients (APIs) often relies on highly stereoselective transformations to establish contiguous chiral centers. In the synthetic route of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on highly stereoselective transformations to establish contiguous chiral centers. In the synthetic route of Aliskiren, a first-in-class direct renin inhibitor used for hypertension management, a critical step is the construction of the central lactone core[1]. This is achieved via the halolactonization of a (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative[2]. This application note details the mechanistic rationale, optimized experimental protocols, and analytical validation for this specific lactonization step, providing a robust framework for process chemists and drug development professionals.

Mechanistic Insights & Causality

The halolactonization of the 5-chloro-2-isopropyl-4-pentenoic acid intermediate is not merely a ring-closing event; it is a stereocontrolled desymmetrization that dictates the absolute configuration of the subsequent API[3].

  • Electrophilic Activation: The reaction utilizes N-bromosuccinimide (NBS) as the electrophilic halogen source. The addition of a Brønsted acid, typically phosphoric acid (H3PO4), is crucial. The acid protonates the carbonyl oxygen of NBS, significantly enhancing the electrophilicity of the bromine atom.

  • Bromonium Ion Formation: The activated bromine reacts with the C4-C5 alkene of the pentenoic acid derivative. The pre-existing stereocenter at the C2 position (isopropyl group) exerts steric influence, directing the facial attack of the bromonium ion to minimize 1,3-allylic strain.

  • Intramolecular Nucleophilic Attack: Once the bromonium ion is formed, the pendant carboxylic acid (or amide/ester, depending on the specific preceding coupling step) acts as an internal nucleophile. It attacks the C4 position via a 5-exo-trig cyclization pathway, which is kinetically favored over the 6-endo-trig pathway.

  • Causality in Workup: The reaction is strictly shielded from light to prevent the homolytic cleavage of NBS, which would trigger a radical Wohl-Ziegler allylic bromination rather than the desired electrophilic addition. The quench utilizes aqueous sodium thiosulfate (Na2S2O3) to rapidly reduce any unreacted electrophilic bromine to inert bromide, preventing oxidative degradation of the newly formed lactone during phase separation.

Experimental Protocol

This protocol outlines a self-validating, scalable methodology for the bromolactonization of the coupled octenoic acid intermediate containing the 5-chloro-2-isopropyl-4-pentenoic moiety[1],[2].

Reagents and Materials
  • (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid coupled intermediate: 1.0 equivalent

  • N-Bromosuccinimide (NBS, recrystallized): 1.15 equivalents

  • Phosphoric acid (H3PO4, 85% aqueous): 0.5 equivalents

  • Tetrahydrofuran (THF, anhydrous): 10 volumes

  • Sodium thiosulfate (Na2S2O3, 10% aqueous solution)

  • Sodium bicarbonate (NaHCO3, saturated aqueous solution)

Step-by-Step Methodology
  • Preparation: Charge a dry, nitrogen-purged reactor with the 5-chloro-2-isopropyl-4-pentenoic acid intermediate and anhydrous THF (10 vol). Wrap the reactor in aluminum foil to exclude ambient light.

  • Acidification: Cool the solution to 0–5 °C using an ice/water bath. Add 85% H3PO4 (0.5 eq) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.

  • Halogenation: Add NBS (1.15 eq) portion-wise over 30 minutes. Note: The reaction is mildly exothermic. Portion-wise addition ensures the internal temperature does not exceed 10 °C, preserving diastereoselectivity.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours, then allow it to slowly warm to ambient temperature (20 °C) over 1 hour. Monitor the conversion via HPLC (C18 column, MeCN/H2O gradient). The reaction is deemed complete when the starting material is <1.0% by area.

  • Quenching: Cool the mixture back to 5 °C. Slowly add 10% aqueous Na2S2O3 (5 vol) to quench excess NBS. Stir vigorously for 15 minutes until the yellow tint dissipates, indicating complete reduction of active bromine species.

  • Extraction and Washing: Add methyl tert-butyl ether (MTBE, 10 vol) to the reactor. Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO3 (5 vol) to neutralize residual H3PO4, followed by brine (5 vol).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure (300 mbar, 35 °C) to afford the crude bromolactone. The crude product can be directly utilized in the subsequent azidation step[4].

Quantitative Data & Optimization

The choice of solvent and acid catalyst profoundly impacts both the yield and the diastereomeric ratio (dr) of the bromolactone. The table below summarizes the optimization parameters for this transformation.

EntryHalogen SourceAcid CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1NBS (1.15 eq)NoneTHF204578:22
2NBS (1.15 eq)H3PO4 (0.5 eq)DCM0 to 207285:15
3NIS (1.15 eq)H3PO4 (0.5 eq)THF0 to 206882:18
4NBS (1.15 eq)Acetic Acid (1.0 eq)THF0 to 208190:10
5 NBS (1.15 eq) H3PO4 (0.5 eq) THF 0 to 20 92 96:4

Table 1: Optimization of halolactonization conditions. Entry 5 represents the optimal parameters, balancing high conversion rates with excellent stereocontrol.

Mechanistic Workflow Visualization

G N1 Coupling of Alkyl Fragments N2 (2S, 4E)-5-Chloro-2-isopropyl- 4-pentenoic acid derivative N1->N2 N3 Electrophilic Activation (NBS / H3PO4) N2->N3 N4 Bromonium Ion Intermediate N3->N4 N5 Intramolecular Lactonization (5-exo-trig) N4->N5 N6 Chiral Bromolactone Intermediate N5->N6 N7 Azidation & Ring Opening (NaN3, Aminolysis) N6->N7 N8 Aliskiren API N7->N8

Workflow for the halolactonization of 5-chloro-2-isopropyl-4-pentenoic acid to Aliskiren.

References

  • Title: Aliskiren | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: EP2546243A1 - Method for preparing aliskiren and intermediate thereof Source: Google Patents / European Patent Office URL
  • Title: Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Asymmetric Synthesis of (2S, 4E)-5-Chloro-2-isopropyl-4-pentenoic Acid via Myers’ Pseudoephedrine Auxiliaries

Strategic Rationale & Background The synthesis of enantiomerically pure carboxylic acids remains a cornerstone of modern drug development. Specifically, (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Background

The synthesis of enantiomerically pure carboxylic acids remains a cornerstone of modern drug development. Specifically, (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid is a highly valuable chiral building block, serving as a critical intermediate in the commercial synthesis of renin inhibitors such as Aliskiren . Establishing the C2 stereocenter with high precision is challenging due to the steric bulk of the isopropyl group and the risk of epimerization during downstream processing .

To overcome these challenges, the Myers' pseudoephedrine-directed asymmetric alkylation offers an exceptionally robust, scalable, and highly diastereoselective methodology . Compared to traditional Evans oxazolidinones, pseudoephedrine is highly cost-effective, readily available in both enantiomeric forms, and yields highly crystalline intermediates. Most importantly, the auxiliary can be cleaved under relatively mild conditions without risking the racemization of the newly formed stereocenter.

Mechanistic Principles & Causality

As a process or application scientist, executing this synthesis requires a deep understanding of the thermodynamic and kinetic forces driving the reaction. The methodology relies on three critical mechanistic pillars:

  • Rigid (Z)-Enolate Formation: Treatment of the pseudoephedrine isovaleramide with Lithium Diisopropylamide (LDA) forms a rigid (Z)-lithium enolate. The alkoxide of the pseudoephedrine auxiliary coordinates directly with the lithium ion, forming a highly structured bidentate chelate.

  • The Critical Role of Lithium Chloride (LiCl): LiCl is not a mere additive; it is a vital disaggregating agent. Lithium enolates naturally form unreactive hexameric or tetrameric aggregates in THF. The addition of 6 equivalents of anhydrous LiCl breaks these aggregates into highly reactive monomers/dimers, significantly accelerating the alkylation rate at cryogenic temperatures (-78 °C) and suppressing side reactions .

  • Facial Bias and Stereocontrol: The bidentate coordination locks the auxiliary's conformation. The methyl and phenyl groups of the pseudoephedrine moiety sterically occlude the Si-face of the enolate. Consequently, the electrophile—(E)-1,3-dichloropropene—is forced to approach exclusively from the Re-face, establishing the (2S) configuration with >95% diastereomeric excess (de).

  • N→O Acyl Transfer Cleavage: The basic hydrolysis of the auxiliary is remarkably facile. Under basic conditions, the secondary hydroxyl group of pseudoephedrine is deprotonated and attacks the amide carbonyl, forming a transient amino-ester. This intermediate is rapidly saponified by aqueous hydroxide. This intramolecular pathway avoids the harsh conditions normally required for amide hydrolysis, preserving the C2 stereocenter.

Stereocontrol Enolate Lithium (Z)-Enolate Bidentate O,N-coordination Face Facial Shielding Auxiliary blocks Si-face Enolate->Face Structural Rigidity Electrophile Electrophile Approach (E)-1,3-Dichloropropene attacks Re-face Face->Electrophile Directed Attack Product Stereochemical Outcome (2S) Configuration Established Electrophile->Product High de (>95%)

Mechanistic basis for Re-face stereocontrol in the pseudoephedrine-directed alkylation.

Quantitative Data Summary

The following table summarizes the expected operational metrics when executing this workflow at a 100-gram scale.

Reaction StepReagents / ConditionsYield (%)Stereochemical Purity
1. Amidation Isovaleryl chloride, (1R,2R)-(-)-pseudoephedrine, Et₃N, THF, 0 °C92 - 95%N/A
2. Asymmetric Alkylation LDA (2.1 eq), LiCl (6.0 eq), (E)-1,3-dichloropropene, THF, -78 °C to 0 °C85 - 89%> 95% de
3. Auxiliary Cleavage NaOH (4.0 eq), EtOH/H₂O (1:1), 90 °C, 12 h88 - 91%> 95% ee
Auxiliary Recovery Extraction from basic aqueous phase with DCM> 95%Complete retention

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in the laboratory.

Workflow Step1 Isovaleric Acid + (1R,2R)-(-)-Pseudoephedrine Step2 Pseudoephedrine Isovaleramide Step1->Step2 Amidation (Acid Chloride / Et3N) Step3 Alkylated Amide (>95% de) Step2->Step3 1. LDA, LiCl, THF (-78°C) 2. (E)-1,3-Dichloropropene Step4 (2S, 4E)-5-chloro-2-isopropyl -4-pentenoic acid Step3->Step4 Hydrolysis (NaOH, H2O/EtOH, Δ)

Synthetic workflow for (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid via Myers' alkylation.

Step 4.1: Preparation of (1R,2R)-(-)-Pseudoephedrine Isovaleramide
  • Acid Chloride Formation: Dissolve isovaleric acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.1 equiv) dropwise at 0 °C, followed by 2 drops of DMF as a catalyst. Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield crude isovaleryl chloride.

  • Amidation: In a separate flask, dissolve (1R,2R)-(-)-pseudoephedrine (1.05 equiv) and triethylamine (2.5 equiv) in anhydrous THF at 0 °C.

  • Coupling: Add the crude isovaleryl chloride dropwise to the pseudoephedrine solution. Stir for 1 hour at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Validation: Crystallize the crude product from toluene/heptane. Self-Validating Cue: A sharp melting point (typically 78-80 °C) indicates the absence of hydration, which is critical for the subsequent alkylation step .

Step 4.2: Asymmetric Alkylation with (E)-1,3-Dichloropropene
  • LiCl Preparation (Critical Step): Charge a Schlenk flask with anhydrous LiCl (6.0 equiv). Flame-dry the flask under high vacuum (0.1 Torr) for 10 minutes. Self-Validating Cue: The LiCl must behave as a free-flowing powder; any clumping indicates residual moisture that will quench the LDA and ruin the yield.

  • Enolate Generation: Cool the flask to room temperature under argon. Add anhydrous THF, followed by diisopropylamine (2.25 equiv). Cool the suspension to -78 °C and add n-BuLi (2.15 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add a solution of the pseudoephedrine isovaleramide (1.0 equiv) in THF dropwise.

  • Temperature Cycling: Warm the reaction mixture to 0 °C for exactly 1 hour. Self-Validating Cue: The solution will transition to a homogeneous pale-yellow state, confirming the complete dissolution of LiCl and the quantitative formation of the (Z)-enolate.

  • Electrophilic Attack: Re-cool the homogeneous solution to -78 °C. Add (E)-1,3-dichloropropene (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Quench & Isolate: Quench the reaction with half-saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Purify via flash chromatography to isolate the diastereomerically pure alkylated amide.

Step 4.3: Auxiliary Cleavage and Recovery
  • Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of ethanol and water. Add solid NaOH (4.0 equiv).

  • Reflux: Heat the mixture to a gentle reflux (approx. 90 °C) for 12 hours. The N→O acyl transfer mechanism ensures complete conversion within this timeframe.

  • Auxiliary Recovery: Cool the mixture to room temperature. Extract the basic aqueous layer three times with DCM. Note: The combined DCM layers contain the intact (1R,2R)-(-)-pseudoephedrine, which can be dried, concentrated, and reused with >95% recovery.

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 3M HCl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid as a pale yellow oil.

References

  • Sandham, D. A., Taylor, R. J., Carey, J. S., & Fässler, A. (2000). "A convergent synthesis of the renin inhibitor CGP60536B". Tetrahedron Letters, 41(51), 10091-10094. URL:[Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones". Journal of the American Chemical Society, 119(28), 6496–6511. URL:[Link]

  • Myers, A. G., & Gleason, J. L. (1999). "Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide". Organic Syntheses, 76, 57. URL:[Link]

  • Soukup, M. (2014). "Manufacturing process for 8-aryloctanoic acids such as Aliskiren". U.S. Patent No. 8,703,976 B2. Washington, DC: U.S. Patent and Trademark Office.
Method

Application Note: Stereoselective Synthesis of Aliskiren Key Intermediates

Executive Summary Aliskiren is a highly potent, orally active direct renin inhibitor utilized in the management of hypertension. Its complex molecular architecture, featuring four contiguous stereocenters (2S, 4S, 5S, 7S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliskiren is a highly potent, orally active direct renin inhibitor utilized in the management of hypertension. Its complex molecular architecture, featuring four contiguous stereocenters (2S, 4S, 5S, 7S), presents a formidable synthetic challenge. This application note details the stereoselective synthesis of Aliskiren's key intermediates, focusing on the highly scalable convergent "lactone route." By elucidating the mechanistic causality behind critical transformations—such as the carboxylic acid-promoted lactone aminolysis—this guide provides a robust, self-validating framework for process chemists and drug development professionals.

Scientific Rationale & Mechanistic Insights

Aliskiren's clinical efficacy stems from its ability to mimic the transition state of angiotensinogen cleavage within the renin active site. The precise spatial arrangement of its stereocenters is non-negotiable for target affinity.

The Convergent "Lactone" Strategy

The most efficient industrial syntheses rely on a C5-C6 disconnection, splitting the molecule into a highly functionalized aryl-alkyl halide and a chiral isovaleric acid derivative[1]. The coupling of these fragments yields a chiral


-lactone intermediate.

Causality of the Lactone Intermediate: Why route the synthesis through a lactone rather than a linear aliphatic chain? The lactone ring serves a dual mechanistic purpose:

  • Stereocontrol: It rigidifies the carbon backbone, allowing for highly diastereoselective functionalization. For instance, the conversion of a C5-hydroxyl to a C5-azide proceeds with clean

    
     inversion because the cyclic structure prevents unwanted neighboring-group participation and conformational scrambling.
    
  • Protection & Activation: It simultaneously protects the C4 hydroxyl group while activating the C1 carbonyl for the subsequent amide bond formation.

The Aminolysis Bottleneck

Opening the stable


-lactone with 3-amino-2,2-dimethylpropionamide is notoriously difficult due to the steric bulk of the amine and the inherent thermodynamic stability of the lactone. Standard aminolysis requires extreme heating (often >120 °C) which degrades the intermediate. The breakthrough in this pathway is the use of a bifunctional promoter, such as 2-ethylhexanoic acid or 2-hydroxypyridine[2].

Mechanistic Causality of the Promoter: The carboxylic acid acts as a proton-transfer shuttle. It protonates the lactone carbonyl oxygen, increasing its electrophilicity, while simultaneously deprotonating the incoming amine during the formation of the tetrahedral intermediate. This cooperative catalysis significantly lowers the activation energy barrier, enabling the ring-opening to proceed at lower temperatures with high conversion[2].

Retrosynthesis Aliskiren Aliskiren (Direct Renin Inhibitor) AzidoAmide Azido-Amide Intermediate (C5-Azide, C8-Amide) Aliskiren->AzidoAmide Azide Reduction (Pd/C, H2) Lactone Chiral Lactone Intermediate (C4-O, C5-N3) AzidoAmide->Lactone Lactone Aminolysis (2-Ethylhexanoic Acid) Amine 3-amino-2,2-dimethylpropionamide (Aminolysis Reagent) AzidoAmide->Amine FragmentA Aryl Halide Fragment (C6-C8) Lactone->FragmentA Convergent Coupling (Grignard/Alkylation) FragmentB Chiral Isovaleric Acid (C1-C5) Lactone->FragmentB

Retrosynthetic workflow of Aliskiren highlighting the convergent lactone strategy.

Data Presentation: Optimization Metrics

Table 1 summarizes the optimization of the lactone ring-opening step, demonstrating the critical role of the carboxylic acid promoter in overcoming the activation barrier.

Promoter (1.0 equiv)Amine EquivalentsTemp (°C)Time (h)Conversion (%)Reference
None5.09024.0< 10[2]
2-Hydroxypyridine3.0906.073[2]
2-Ethylhexanoic Acid4.0851.587[2]
Acetic Acid4.0852.082[2]

Table 1: Comparison of promoters for the aminolysis of the Aliskiren azido-lactone intermediate.

Table 2 highlights the overall yields of the convergent synthesis steps, validating the efficiency of the lactone route.

Synthetic StepSubstrateProductYield (%)Stereochemical Purity
Grignard AdditionAryl Halide + AldehydeSecondary Alcohol82> 95% de
HalolactonizationUnsaturated AcidBromo-Lactone78> 98% de
Azide DisplacementBromo-LactoneAzido-Lactone90> 99% ee (Inversion)
Lactone AminolysisAzido-LactoneAzido-Amide85Retention
HydrogenationAzido-AmideAliskiren Base95Retention

Table 2: Representative yields and stereochemical purities for key transformations in the lactone route.

Mechanism Lactone Chiral Lactone (Electrophile) Tetrahedral Tetrahedral Intermediate (H-Bond Stabilized) Lactone->Tetrahedral Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Tetrahedral Acid Carboxylic Acid (Proton Shuttle) Acid->Tetrahedral Proton Transfer Catalysis Product Hydroxy-Amide (Ring Opened) Tetrahedral->Product Ring Opening

Mechanistic pathway of the carboxylic acid-promoted lactone aminolysis.

Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific in-process monitoring parameters to ensure intermediate integrity before proceeding.

Protocol A: Stereoselective Synthesis of the Azido-Lactone Intermediate

Objective: To establish the C5 stereocenter via an


 displacement of a bromolactone precursor.
  • Preparation: Dissolve the bromolactone intermediate (10.0 g, ~20 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add sodium azide (

    
    , 2.6 g, 40 mmol, 2.0 equiv) in a single portion. (Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood).
    
  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The bromolactone (

    
     ~0.6) should be completely consumed, replaced by the azido-lactone (
    
    
    
    ~0.5).
  • Workup: Cool to room temperature, dilute with water (150 mL), and extract with methyl tert-butyl ether (MTBE, 3 x 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from heptane/isopropanol to yield the enantiopure azido-lactone.

Protocol B: Carboxylic Acid-Promoted Lactone Aminolysis

Objective: Ring-opening of the azido-lactone to form the target amide backbone[2].

  • Preparation: In a 100 mL round-bottom flask, combine the azido-lactone (5.0 g, 10.6 mmol) and 3-amino-2,2-dimethylpropionamide (4.9 g, 42.4 mmol, 4.0 equiv).

  • Promoter Addition: Add 2-ethylhexanoic acid (1.53 g, 10.6 mmol, 1.0 equiv). The reaction is run neat (solvent-free) to maximize the concentration of the reactive species.

  • Reaction: Heat the mixture to 85 °C. The mixture will melt into a homogeneous viscous liquid. Stir vigorously for 90 minutes.

  • Validation: Analyze an aliquot via HPLC (C18 column, MeCN/Water gradient). Conversion should exceed 85%.

  • Workup: Cool the mixture to 40 °C and partition between MTBE (50 mL) and 1M aqueous HCl (50 mL) to remove the excess amine and acid promoter. Wash the organic layer with saturated

    
     and brine.
    
  • Isolation: Concentrate the organic layer to afford the azido-amide intermediate as a thick syrup, which can be used directly in the next step.

Protocol C: Azide Reduction and Hemifumarate Salt Formation

Objective: Final deprotection to yield Aliskiren hemifumarate[3].

  • Preparation: Dissolve the azido-amide (4.0 g, ~6.8 mmol) in methanol (40 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 10% Pd/C (0.4 g, 10% w/w) and ethanolamine (0.4 g). Mechanistic Note: Ethanolamine is added to suppress the formation of secondary amine byproducts and scavenge impurities during the reduction of the azide[3].

  • Reaction: Pressurize the vessel with hydrogen gas to 3.0 bar. Stir at ambient temperature (20-25 °C) for 4 hours.

  • Validation: Monitor by IR spectroscopy (disappearance of the strong azide stretch at ~2100

    
    ) or LC-MS.
    
  • Workup: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (10 mL).

  • Salt Formation: To the filtrate, add fumaric acid (0.39 g, 3.4 mmol, 0.5 equiv). Stir until completely dissolved. Concentrate the solution under reduced pressure below 40 °C.

  • Crystallization: Add a mixture of acetonitrile/ethanol (97:3) to the residue. Stir overnight at room temperature to induce crystallization. Filter, wash with chilled acetonitrile, and dry under vacuum at 35 °C to yield Aliskiren hemifumarate as a white crystalline powder[3].

References

  • Heider, P. L., Born, S. C., Basak, S., Benyahia, B., Lakerveld, R., Zhang, H., Hogan, R., Buchbinder, L., Wolfe, A., Mascia, S., Evans, J. M. B., Jamison, T. F., & Jensen, K. F. (2010). "Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis." Organic Process Research & Development, 14(5), 1177-1181. URL:[Link]

  • Hanessian, S., Guesné, S., & Chénard, E. (2010). "Total Synthesis of 'Aliskiren': The First Renin Inhibitor in Clinical Practice for Hypertension." Organic Letters, 12(8), 1816-1819. URL:[Link]

  • Sandmeier, B., et al. (2012). "Synthesis of aliskiren." World Intellectual Property Organization, Patent WO2012052829A1.

Sources

Application

Application Notes and Protocols: Hydrolysis of Methyl 5-Chloro-2-isopropyl-pent-4-enoate

Introduction The hydrolysis of methyl 5-chloro-2-isopropyl-pent-4-enoate to its corresponding carboxylic acid, 5-chloro-2-isopropyl-pent-4-enoic acid, is a critical transformation in the synthesis of various fine chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydrolysis of methyl 5-chloro-2-isopropyl-pent-4-enoate to its corresponding carboxylic acid, 5-chloro-2-isopropyl-pent-4-enoic acid, is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The presence of a sterically hindered isopropyl group alpha to the ester carbonyl, coupled with an α,β-unsaturated system, presents unique challenges for achieving efficient and clean conversion. This document provides a comprehensive guide to the reaction conditions for this hydrolysis, detailing the underlying chemical principles, offering field-proven protocols, and explaining the rationale behind experimental choices to ensure reproducible and high-yielding results.

Mechanistic Insights: The Rationale for Base-Catalyzed Hydrolysis (Saponification)

Ester hydrolysis can be catalyzed by either acid or base.[1][2] However, for substrates like methyl 5-chloro-2-isopropyl-pent-4-enoate, base-catalyzed hydrolysis, also known as saponification, is overwhelmingly preferred.

Why Basic Conditions are Superior
  • Irreversibility: Acid-catalyzed hydrolysis is a reversible equilibrium process.[3] To drive the reaction to completion, a large excess of water is required.[4] In contrast, base-promoted hydrolysis is effectively irreversible.[5][6] The reaction proceeds through a nucleophilic acyl substitution mechanism to form a carboxylic acid, which is immediately deprotonated by the basic medium to form a carboxylate salt.[4][5] This final acid-base step is thermodynamically highly favorable and drives the entire reaction forward.[5]

  • Avoidance of Side Reactions: The presence of a double bond and a chloro-substituent in the substrate makes it susceptible to side reactions under strongly acidic conditions, such as hydration of the alkene or other rearrangements. Basic conditions are generally milder and more selective for ester cleavage.

The mechanism for the base-catalyzed hydrolysis of an ester is a well-established two-step process involving a tetrahedral intermediate.[4]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group.

  • Deprotonation: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol. This final step renders the reaction irreversible.[5]

Visualization of the Saponification Mechanism

Saponification_Mechanism Ester Methyl 5-chloro-2-isopropyl-pent-4-enoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Hydroxide OH⁻ Carboxylate 5-Chloro-2-isopropyl-pent-4-enoate Tetrahedral->Carboxylate 2. Collapse & Leaving Group Departure Methanol Methanol Carboxylate->Methanol 3. Deprotonation

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Key Considerations for Optimizing the Hydrolysis of a Hindered α,β-Unsaturated Ester

The structure of methyl 5-chloro-2-isopropyl-pent-4-enoate presents specific challenges that must be addressed to achieve a successful hydrolysis:

  • Steric Hindrance: The isopropyl group at the α-position sterically hinders the approach of the nucleophile to the carbonyl carbon. This can significantly slow down the rate of hydrolysis.

  • Electronic Effects: The α,β-unsaturation can influence the reactivity of the carbonyl group.

  • Substrate Stability: The presence of the allylic chloride introduces potential for side reactions under harsh conditions.

To overcome these challenges, careful selection of the base, solvent system, and reaction temperature is paramount.

Recommended Hydrolysis Protocols

Based on established principles for the saponification of sterically hindered and complex esters, the following protocols are recommended.[7]

Protocol 1: Lithium Hydroxide in a Mixed Solvent System (Preferred Method)

Lithium hydroxide (LiOH) is often the base of choice for the hydrolysis of sterically hindered esters where other alkali metal hydroxides may be less effective.[7] The smaller size of the lithium cation is thought to play a role in coordinating to the carbonyl oxygen, increasing its electrophilicity. The use of a co-solvent like tetrahydrofuran (THF) is crucial for ensuring the solubility of the organic ester in the aqueous basic medium.

Materials and Reagents
ReagentGradeSupplier Example
Methyl 5-chloro-2-isopropyl-pent-4-enoate≥98%Sigma-Aldrich
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
WaterDeionizedIn-house
Hydrochloric Acid (HCl)37% (concentrated)Sigma-Aldrich
Diethyl ether or Ethyl acetateACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous, ≥99.5%Sigma-Aldrich
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-chloro-2-isopropyl-pent-4-enoate (1.0 eq) in a mixture of THF and water (typically a 2:1 to 3:1 v/v ratio). A common starting concentration is 0.1-0.5 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0-4.0 eq) to the stirred solution. An excess of the base is used to ensure complete reaction.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. For this sterically hindered ester, the reaction time may range from 12 to 48 hours. Gentle heating (e.g., to 35-40 °C) can be employed to accelerate the reaction if it is proceeding slowly at room temperature.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Carefully add 1 M hydrochloric acid (HCl) to quench the excess base and protonate the carboxylate salt.[8] Continue adding the acid until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-chloro-2-isopropyl-pent-4-enoic acid.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Enzymatic Hydrolysis for Chiral Substrates

For applications where the starting material is a racemic mixture and an enantiomerically enriched product is desired, enzymatic hydrolysis offers a powerful alternative. Lipases and esterases can exhibit high enantioselectivity, hydrolyzing one enantiomer of the ester while leaving the other unreacted.[9]

A process for the enantioselective hydrolysis of racemic methyl 5-chloro-2-isopropyl-pent-4-enoate using an enzyme from Rhodosporidium toruloides has been described.[9] This method allows for the separation of the resulting (R)-acid from the unreacted (S)-ester.[9]

General Considerations for Enzymatic Hydrolysis
  • Enzyme Selection: Screening of different lipases or esterases is often necessary to find an enzyme with the desired selectivity and activity.

  • Buffer and pH: The reaction is typically carried out in a buffered aqueous solution at a specific pH to maintain the optimal activity of the enzyme.[9]

  • Temperature: The reaction is usually performed at or near room temperature to preserve enzyme stability.[9]

  • Work-up: The work-up involves separating the product acid from the unreacted ester, often by extraction at different pH values.

Visualization of the General Hydrolysis Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up Dissolution 1. Dissolve Ester in THF/Water Add_Base 2. Add LiOH Dissolution->Add_Base Stir 3. Stir and Monitor (TLC/HPLC) Add_Base->Stir Quench 4. Quench and Acidify with HCl Stir->Quench Reaction Complete Extract 5. Extract with Organic Solvent Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Purify (e.g., Chromatography) Dry->Purify Optional

Caption: General workflow for the hydrolysis of methyl 5-chloro-2-isopropyl-pent-4-enoate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature due to steric hindrance.Increase the reaction time. If the reaction is still sluggish, gently warm the mixture to 35-40 °C. Increase the excess of LiOH to 4-5 equivalents.
Poor solubility of the ester.Increase the proportion of THF in the solvent mixture (e.g., to 3:1 or 4:1 THF/water).
Low Yield Incomplete extraction of the product.Perform additional extractions with the organic solvent. Ensure the aqueous phase is sufficiently acidified (pH 2-3) to fully protonate the carboxylate.
Product volatility during concentration.Use a lower temperature on the rotary evaporator and avoid concentrating to complete dryness if the product is volatile.
Side Product Formation Degradation of the starting material or product.Avoid excessive heating. Ensure the reaction is not run for an unnecessarily long time after completion. Consider alternative, milder bases if LiOH proves too harsh.

Conclusion

The hydrolysis of methyl 5-chloro-2-isopropyl-pent-4-enoate is a challenging yet manageable transformation that requires careful consideration of the substrate's steric and electronic properties. The use of lithium hydroxide in a mixed THF/water solvent system provides a robust and reliable method for achieving high yields of the desired carboxylic acid. By understanding the underlying mechanism and paying close attention to the reaction parameters outlined in these protocols, researchers can confidently and successfully perform this important synthetic step. For enantioselective transformations, enzymatic hydrolysis presents a powerful and highly specific alternative.

References

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Aakash Institute. (n.d.). Acid Catalyzed Hydrolysis of Ester & Saponification. AESL. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. In Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 18). Why does ester hydrolysis occur in basic medium. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 198-202.
  • Smolecule. (2026).
  • Black, G. W., et al. (2010). Process for the production of (s)-5-chloro-2-isopropylpent-4-enoic acid esters. U.S.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Halonen, E. A. (1954). The Effect of Substituents and Alpha,beta-Unsaturation on the Alkaline Hydrolysis of Alpha,beta-Unsaturated Aliphatic Esters. Acta Chemica Scandinavica, 8, 149-159.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Cockrem, M. C. M. (2007). Methods of forming alpha, beta-unsaturated acids and esters. U.S.
  • Mill, T., & Monson, R. S. (1980). Hydrolysis of methyl esters. U.S.
  • BCH3023. (2022, October 11). Saponification of Esters [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Saponification – Knowledge and References. Retrieved from [Link]

Sources

Method

Application Note: Biocatalytic Resolution of Racemic 5-Chloro-2-Isopropyl-4-Pentenoic Acid Esters

This Application Note is designed for researchers and process chemists involved in the synthesis of chiral pharmaceutical intermediates, specifically for the production of Aliskiren (Tekturna/Rasilez) . Introduction & St...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of chiral pharmaceutical intermediates, specifically for the production of Aliskiren (Tekturna/Rasilez) .

Introduction & Strategic Context

The synthesis of Aliskiren , a potent renin inhibitor used in the treatment of hypertension, relies heavily on the stereochemical purity of its side chain. The key intermediate, (S)-5-chloro-2-isopropyl-4-pentenoic acid (and its esters), presents a significant challenge due to the steric bulk of the isopropyl group adjacent to the chiral center.

Traditional chemical resolution methods (e.g., diastereomeric salt formation with chiral amines) often suffer from low yields and high solvent consumption. Biocatalytic kinetic resolution offers a superior alternative, leveraging the high enantioselectivity of specific esterases to distinguish between the (R)- and (S)-enantiomers under mild, aqueous conditions.

Core Advantages of this Protocol
  • High Enantioselectivity (E > 40): The protocol utilizes Rhodosporidium toruloides whole cells, which exhibit superior selectivity compared to standard commercial lipases like CALB for this specific substrate.

  • Green Chemistry: Operates in aqueous buffer at ambient temperature (21°C).

  • Scalability: The biphasic nature of the reaction allows for facile separation of the unreacted product (ester) from the byproduct (acid).

Scientific Mechanism

Kinetic Resolution Principle

This process relies on enzymatic hydrolysis . The biocatalyst preferentially hydrolyzes the unwanted (R)-ester into the water-soluble (R)-acid, leaving the desired (S)-ester unreacted in the organic phase (or as an insoluble oil).

  • Fast Reaction: (R)-Ester + H₂O

    
     (R)-Acid + Methanol
    
  • Slow Reaction: (S)-Ester + H₂O

    
     No Reaction (remains as Ester)
    
Pathway Visualization

Biocatalysis Racemate Racemic Substrate (rac-Methyl 5-chloro-2-isopropylpent-4-enoate) Inter Enzyme-Substrate Complex Racemate->Inter Binding Biocatalyst Biocatalyst (Rhodosporidium toruloides) Biocatalyst->Inter Catalysis Product_S Target Product ((S)-Ester) Remains in Organic Phase Inter->Product_S Slow/No Hydrolysis (Distomer) Byproduct_R Byproduct ((R)-Acid) Dissolves in Aqueous Phase Inter->Byproduct_R Fast Hydrolysis (Eutomer)

Figure 1: Mechanism of the kinetic resolution. The enzyme selectively hydrolyzes the (R)-enantiomer, allowing the isolation of the enantiopure (S)-ester.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate rac-Methyl 5-chloro-2-isopropylpent-4-enoateStarting Material
Biocatalyst Rhodosporidium toruloides (Strain CMC 3105)Enzyme Source (Esterase)
Buffer 0.1 M Tris-HCl, pH 8.0Reaction Medium
Base 1.0 M NaOHpH Titrant
Solvent Ethyl Acetate or MTBEExtraction Solvent
Biocatalyst Preparation
  • Strain: Rhodosporidium toruloides (NCIMB 103105 or equivalent).

  • Cultivation: Grow cells in YPD medium (1% yeast extract, 2% peptone, 2% dextrose) at 28°C for 24-48 hours.

  • Harvesting: Centrifuge broth (5000 x g, 15 min), wash pellet with Tris-HCl buffer.

  • Storage: Cells can be used fresh or stored frozen at -20°C. Note: Frozen cells often show comparable activity to fresh cells for this transformation.

Resolution Procedure (Bench Scale)

Step 1: Reaction Setup

  • In a reaction vessel equipped with an overhead stirrer and pH probe, charge 100 mL of 0.1 M Tris-HCl buffer (pH 8.0) .

  • Add 5.0 g of frozen Rhodosporidium toruloides cells (approx. 5% w/v loading). Resuspend gently.

  • Add 0.8 g of rac-methyl 5-chloro-2-isopropylpent-4-enoate (approx. 8 g/L substrate concentration).

    • Note: For higher throughput, substrate loading can be increased to 50 g/L, though reaction time may increase.

Step 2: Enzymatic Hydrolysis

  • Stir the mixture vigorously at 21°C .

  • pH Stat Mode: The hydrolysis releases acid, causing pH to drop. Maintain pH at 8.0 ± 0.1 by automatic or manual addition of 1.0 M NaOH .

  • Monitoring: Monitor consumption of base. The reaction is theoretically 50% complete when 0.5 equivalents of NaOH (relative to racemic substrate) have been consumed.

Step 3: Reaction Termination & Workup

  • Stop the reaction when conversion reaches ~50-55% (typically 24-48 hours depending on cell loading).

  • Extraction: Add 100 mL Ethyl Acetate . Stir for 10 minutes.

  • Phase Separation: Centrifuge if an emulsion forms.

    • Organic Phase: Contains the desired (S)-ester .

    • Aqueous Phase: Contains the (R)-acid and cells.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-ester.

Analytical Method (QC)

To determine Enantiomeric Excess (ee), use Chiral GC.

  • Column: Chiral fused silica capillary column (e.g., Chiraldex G-TA or equivalent).

  • Conditions: Isothermal 110°C (adjust based on specific column).

  • Retention Times (Approximate):

    • (S)-Ester:

      
       = 12.5 min
      
    • (R)-Ester:

      
       = 13.8 min
      
  • Calculation:

    
    
    

Process Optimization & Data

The following table summarizes the effect of substrate concentration on enantioselectivity (E-value) and yield, based on optimization studies.

Substrate Conc. (g/L)Cell Loading (% w/v)Time (h)Conversion (%)Product ee (%)E-Value
8.0 5.02451>99.041.3
20.0 10.0484898.535.0
50.0 15.0954597.228.5
  • Insight: While higher concentrations (50 g/L) are possible, the E-value drops slightly. For pharmaceutical intermediates requiring >99.5% purity, a lower substrate loading or a second "polishing" resolution step is recommended.

Workflow Diagram

Workflow Start Start: Racemic Ester + Buffer Enzyme Add R. toruloides Cells Start->Enzyme Reaction Stir at 21°C, pH 8.0 (Monitor NaOH consumption) Enzyme->Reaction Check Conversion reached 50-55%? Reaction->Check Check->Reaction No Extract Add Ethyl Acetate Phase Separation Check->Extract Yes OrgPhase Organic Phase ((S)-Ester) Extract->OrgPhase AqPhase Aqueous Phase ((R)-Acid + Cells) Extract->AqPhase

Figure 2: Operational workflow for the batch resolution process.

Troubleshooting & Critical Control Points

  • pH Control is Critical: The esterase activity of R. toruloides is highly pH-dependent. Dropping below pH 7.0 will significantly retard the reaction. Ensure the pH-stat system is calibrated.

  • Emulsion Formation: Whole cells can act as surfactants. If phase separation is slow, add a demulsifier (e.g., brine or Celite filtration) or use centrifugation (3000 rpm for 10 min).

  • Substrate Solubility: The substrate is hydrophobic. Vigorous stirring is required to create a fine emulsion for maximum enzyme-substrate contact. Do not use co-solvents (like DMSO) exceeding 5% v/v as they may denature the cell-bound enzymes.

References

  • Process for the Production of (S)-5-Chloro-2-Isopropylpent-4-Enoic Acid Esters.
  • Stereoselective Synthesis of Aliskiren.

    • Source:Tetrahedron Letters, 2001, 42(29), 4819-4823. (Dondoni et al.)[1]

    • URL:[Link]

  • Biocatalytic Strategies for Chiral Intermedi

    • Source:Organic Process Research & Development, "Biocatalysis in the Pharmaceutical Industry".
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During 5-chloro-2-isopropyl-4-pentenoic Acid Purification

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 5-chloro-2-isopropyl-4-pentenoic acid, a critical chiral intermediate in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 5-chloro-2-isopropyl-4-pentenoic acid, a critical chiral intermediate in pharmaceutical synthesis, notably for the drug Aliskiren.[1] Maintaining the enantiomeric purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth answers to common challenges and troubleshooting strategies to prevent racemization during purification.

Section 1: Understanding the Risk: The Mechanism of Racemization

Before troubleshooting, it is crucial to understand the underlying chemical principles that make this molecule susceptible to racemization.

Q1: Why is 5-chloro-2-isopropyl-4-pentenoic acid prone to racemization?

A: The susceptibility to racemization stems from the presence of a single, relatively acidic proton on the chiral carbon (the α-carbon) located between the isopropyl group and the carboxylic acid. The carboxylic acid's carbonyl group can stabilize a negative charge on this adjacent carbon through resonance.

Under either basic or acidic conditions, this α-proton can be reversibly removed to form a planar, achiral enol or enolate intermediate.[2][3] Once this planar intermediate is formed, the stereochemical information at the α-carbon is lost. Subsequent, non-stereospecific reprotonation of this intermediate will occur from either face of the planar structure with equal probability, leading to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[4]

Diagram 1: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention

Q2: What are the critical factors that promote racemization during purification?

A: Several experimental parameters can significantly accelerate the rate of racemization. Careful control of these factors is the primary strategy for preserving enantiomeric purity.

  • pH / Presence of Acid or Base: This is the most critical factor. Both strong acids and, more significantly, strong bases will catalyze enolization and subsequent racemization.[5] The rate of racemization for similar chiral compounds has been shown to increase dramatically with rising pH.[6] Even seemingly mild bases or the inherent acidity of common purification media like silica gel can be problematic.

  • Temperature: Racemization is a chemical reaction with an activation energy barrier. Increasing the temperature provides the energy to overcome this barrier more frequently, thus accelerating the rate of racemization.[7] Purification and handling should always be performed at the lowest practical temperature.

  • Solvent: The choice of solvent can influence the stability of the enolate intermediate and the rate of proton transfer. Polar, protic solvents can facilitate the proton exchange required for racemization, while non-polar, aprotic solvents are generally safer.[8][9]

  • Time: The extent of racemization is directly proportional to the time the compound is exposed to harsh conditions. Therefore, purification processes should be designed to be as efficient and rapid as possible.

Q3: How do I choose the right purification technique to minimize racemization?

A: The choice of technique should prioritize mild conditions.

  • Chiral Preparative HPLC: This is often the most reliable method for separating enantiomers while minimizing the risk of on-column racemization. Modern chiral stationary phases (CSPs), such as those based on polysaccharides, offer excellent resolving power under a variety of mobile phase conditions.[10][11] It allows for separation under neutral, buffered conditions at controlled temperatures.

  • Diastereomeric Salt Crystallization: This classic resolution technique involves reacting the racemic acid with a chiral base (e.g., (R)-(+)-α-phenylethylamine) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[12] The main risk of racemization occurs during the final step when liberating the free acid from the purified salt, which requires careful pH adjustment.

  • Flash Chromatography (with precautions): Standard silica gel is acidic and can promote racemization. If flash chromatography is necessary, consider using a deactivated or neutral stationary phase. One common practice is to pre-treat the silica gel by slurring it with a solvent containing a small amount of a mild base like triethylamine (~0.1-0.5%), followed by thorough flushing with the mobile phase to remove excess base before loading the sample. Always run the column at low temperatures (e.g., in a cold room).

  • Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) to selectively react with one enantiomer of a derivative (like an ester), allowing for the separation of the unreacted enantiomer from the product.[13][14] These reactions are performed under very mild physiological conditions (e.g., neutral pH, room temperature) and are thus excellent for avoiding racemization.[1]

Q4: What analytical methods are recommended for determining the enantiomeric excess (ee%) of my product?

A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for accurately determining enantiomeric excess (ee%).[15][16] It physically separates the enantiomers, allowing for direct quantification based on peak area.[15] Gas Chromatography (GC) with a chiral column is also a viable and widely used alternative.[17] For both methods, it is crucial to run a standard of the racemic mixture first to confirm the resolution of the two enantiomer peaks and establish their retention times.

Section 3: Troubleshooting Guide - Reactive Solutions

This section provides a logical workflow to diagnose and solve racemization issues encountered during your experiments.

troubleshooting_workflow start Significant Racemization Detected (Post-Purification) method_q Which purification method was used? start->method_q chrom Flash Chromatography method_q->chrom Chromatography cryst Diastereomeric Salt Crystallization method_q->cryst Crystallization storage Sample Storage method_q->storage During Storage silica_q Was standard silica gel used? chrom->silica_q liberation_q Did racemization occur after liberating the free acid? cryst->liberation_q storage_cond_q How was the sample stored? storage->storage_cond_q temp_q_chrom Was purification run at room temperature or higher? silica_q->temp_q_chrom No sol_silica Silica surface is acidic, catalyzing racemization. ACTION: 1. Use neutralized silica. 2. Switch to a different method (e.g., preparative chiral HPLC). silica_q->sol_silica Yes solvent_q_chrom Was a polar protic solvent used (e.g., MeOH)? temp_q_chrom->solvent_q_chrom No sol_temp_chrom Elevated temperature accelerates racemization. ACTION: 1. Perform chromatography at 0-4°C. 2. Minimize purification time. temp_q_chrom->sol_temp_chrom Yes sol_solvent_chrom Solvent may promote proton transfer. ACTION: 1. Switch to aprotic solvents (Hexane/EtOAc, DCM). 2. Reduce solvent polarity. solvent_q_chrom->sol_solvent_chrom Yes sol_liberation Harsh pH (strong base/acid) during workup caused racemization. ACTION: 1. Use a weak acid (e.g., citric acid) for neutralization. 2. Perform at 0°C. 3. Extract immediately into an organic solvent. liberation_q->sol_liberation Yes sol_storage Trace impurities (acid/base) or ambient temperature can cause slow racemization. ACTION: 1. Store as a stable salt if possible. 2. Store as a solid or in a non-polar, aprotic solvent (e.g., hexane). 3. Store at -20°C or lower. storage_cond_q->sol_storage

Diagram 2: Troubleshooting workflow for identifying sources of racemization.
Section 4: Protocols and Methodologies

Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination

This protocol provides a general framework. The specific column and mobile phase composition must be optimized for your system.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[15]

    • Chiral Column: A polysaccharide-based column such as a Chiralcel® OD-H or similar is a good starting point.[14]

    • Mobile Phase: A typical mobile phase for normal phase separation is a mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) or formic acid (e.g., 90:10:0.1 v/v/v Hexane:IPA:TFA). The acid protonates the carboxylate, leading to better peak shape and reproducibility.

  • Sample Preparation:

    • Prepare a stock solution of your racemic standard at ~1 mg/mL in the mobile phase.

    • Prepare a solution of your purified sample at a similar concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of ~1.0 mL/min until a stable baseline is achieved.[15] Set the column temperature (e.g., 25 °C).

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) of the two enantiomers and calculate the resolution factor (Rs). An Rs > 1.5 is desirable for baseline separation.

    • Inject your purified sample under the identical conditions.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers (Area1 and Area2) in your sample chromatogram.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100[15]

Protocol 2: Low-Racemization Liberation of Free Acid from a Diastereomeric Salt

This protocol is designed to minimize exposure to harsh pH conditions.

  • Suspension: Suspend the purified diastereomeric salt in a minimal amount of ice-cold (0 °C) water.

  • Acidification: While vigorously stirring the suspension at 0 °C, slowly add a pre-chilled, dilute solution of a weak acid (e.g., 1 M citric acid) dropwise until the pH of the aqueous layer is ~3-4. Avoid using strong acids like HCl unless absolutely necessary, and if so, use a dilute solution (e.g., 1 M) and add it very slowly.

  • Extraction: Immediately extract the liberated free acid into a cold, non-polar organic solvent like ethyl acetate or diethyl ether. Perform the extraction rapidly (e.g., 3 times).

  • Washing & Drying: Combine the organic layers and wash once with a small amount of cold brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo at low temperature (e.g., bath temperature < 30 °C).

  • Analysis: Immediately analyze the final product for enantiomeric excess using the chiral HPLC method described above.

Section 5: Data Summary

The following table summarizes the key experimental parameters and their impact on racemization risk.

ParameterHigh Risk ConditionLow Risk Condition / Mitigation StrategyRationale
pH pH > 8 or pH < 2; Presence of strong bases (e.g., NaOH, DBU) or strong acids.Maintain pH between 4 and 7. Use weak acids/bases for pH adjustments.Strong acids and especially strong bases are potent catalysts for the enolization that leads to racemization.[5][6]
Temperature > 30 °C; prolonged heating.Perform all steps at 0-4 °C where possible. Use low-temperature evaporation.Higher temperatures provide the activation energy for the racemization reaction, increasing its rate significantly.[18]
Solvent Polar, protic solvents (e.g., Methanol, Ethanol).Non-polar, aprotic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate).Aprotic solvents are less effective at mediating the proton transfer required for tautomerization.[9]
Stationary Phase Standard Silica Gel (acidic).Neutralized Silica Gel, Alumina (neutral), or reversed-phase (C18).The acidic surface of silica can catalyze racemization. Deactivation minimizes this effect.
Time Long reaction or purification times.Optimize procedures for speed and efficiency.Minimizes the duration of exposure to any potentially racemizing conditions.
References
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. Retrieved February 27, 2026, from [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect. Retrieved February 27, 2026, from [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Retrieved February 27, 2026, from [Link]

  • Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. (2003). The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. (2003). PubMed. Retrieved February 27, 2026, from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved February 27, 2026, from [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). Crystal Growth & Design. Retrieved February 27, 2026, from [Link]

  • Effect of pH on the conversion ( x ) and enantiomeric ratio ( E ) in... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Reactivity of Enolate Ions. (2023). JoVE. Retrieved February 27, 2026, from [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 27, 2026, from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. Retrieved February 27, 2026, from [Link]

  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. (2014). PubMed. Retrieved February 27, 2026, from [Link]

  • Rapid racemization of optically active amino acids by microwave oven-based heating treatment. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. (2023). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. (2021). ETH Zurich Research Collection. Retrieved February 27, 2026, from [Link]

  • PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS. (n.d.). Google Patents.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. (2021). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 27, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Investigation of Racemisation of the Enantiomers of Glitazone Drug Compounds at Different pH Using Chiral HPLC and Chiral CE. (2008). PubMed. Retrieved February 27, 2026, from [Link]

  • Kinetic resolution of racemic carboxylic acids through asymmetric protolactonization promoted by chiral phosphonous acid diester. (2013). PubMed. Retrieved February 27, 2026, from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. Retrieved February 27, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 27, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved February 27, 2026, from [Link]

  • 5-Chloro-2-isopropyl-pent-4-enoic acid. (n.d.). Endotherm. Retrieved February 27, 2026, from [Link]

  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom. (n.d.). Google Patents.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Grignard Reactions with (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic Acid

Overview & Synthetic Logic In the synthesis of complex active pharmaceutical ingredients (APIs) such as the direct renin inhibitor Aliskiren, the C-C bond formation between an aryl/alkyl segment and the chiral (2S,4E)-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Synthetic Logic

In the synthesis of complex active pharmaceutical ingredients (APIs) such as the direct renin inhibitor Aliskiren, the C-C bond formation between an aryl/alkyl segment and the chiral (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative is a critical juncture[1]. This coupling is predominantly achieved via a Grignard reaction. However, the presence of a terminal vinylic chloride, a sterically hindered chiral alpha-center (C2), and the inherent risk of nucleophilic over-addition make this a highly sensitive transformation.

To achieve high yields and maintain enantiomeric excess (ee), the electrophile must be carefully selected and the reaction kinetics strictly controlled. The two most robust industrial strategies involve either the Weinreb Amide route or the Iron-Catalyzed Acid Chloride route [2].

Workflow A (2S,4E)-5-chloro-2-isopropyl -4-pentenoic acid B Acid Chloride Intermediate A->B (COCl)2, DMF C Weinreb Amide Intermediate A->C HN(OMe)Me, EDC D Fe(acac)3 / NMP + Grignard (-20°C) B->D E Direct Grignard Addition (0°C) C->E F Target Ketone (Aliskiren Precursor) D->F Fast Coupling E->F Aqueous Quench

Caption: Synthetic workflow for converting the pentenoic acid to the target ketone.

Troubleshooting Guides & FAQs

Q1: How do I prevent over-addition of the Grignard reagent to form a tertiary alcohol? Causality & Solution: Standard acid chlorides or esters react with Grignard reagents to form ketones. Because ketones are often more electrophilic than the starting ester, a second equivalent of the Grignard reagent rapidly adds to form a tertiary alcohol byproduct.

  • Solution A (Catalytic): Convert the acid to an acid chloride and use catalytic Iron(III) acetylacetonate (Fe(acac)3) with N-methylpyrrolidone (NMP) as a stabilizer[1]. The Fe-catalyzed acylation is extremely fast at low temperatures (-20 °C), kinetically outcompeting the uncatalyzed addition to the resulting ketone[3].

  • Solution B (Stoichiometric): Convert the acid to a Weinreb amide (N-methoxy-N-methylamide). Upon Grignard addition, it forms a stable tetrahedral magnesium chelate that resists further nucleophilic attack and only collapses to the desired ketone upon aqueous workup[2].

Q2: I am observing epimerization at the C2 chiral center (the 2S-isopropyl group). How can I maintain enantiomeric excess (ee)? Causality & Solution: The alpha-proton at the C2 position is susceptible to deprotonation by the highly basic Grignard reagent, forming an enolate that racemizes upon protonation.

  • Solution: Strictly control the temperature (keep below -15 °C). The Fe(acac)3-catalyzed acid chloride route is preferred here because the kinetic rate of the iron-mediated C-C bond formation vastly exceeds the rate of alpha-deprotonation. Ensure your Grignard reagent is free of unreacted magnesium or strongly basic alkoxide impurities.

Q3: My Grignard reagent is cross-coupling with the vinylic chloride at the C5 position. How do I suppress this? Causality & Solution: Transition metals (especially Pd, Ni, and Fe) can mediate sp2-sp3 cross-coupling (Kumada coupling) at the vinylic chloride[2].

  • Solution: The chemoselectivity between the highly reactive acid chloride and the less reactive vinylic chloride depends heavily on catalyst loading and the presence of NMP[1]. Keep Fe(acac)3 loading strictly between 1–3 mol%. Ensure the reaction is quenched immediately after the acid chloride is consumed. Additionally, check your magnesium turnings for trace Pd/Ni/Cu contaminants, which are notorious for catalyzing unwanted vinylic chloride couplings.

Q4: The Grignard reagent formation from my complex aryl/alkyl bromide is sluggish and incomplete. What are the best practices? Causality & Solution: Complex, highly functionalized bromides can be slow to insert magnesium metal, and forcing the reaction with heat often leads to Wurtz homocoupling or degradation.

  • Solution: Utilize Knochel's Turbo Grignard (iPrMgCl·LiCl) for a rapid, low-temperature halogen-metal exchange[4]. This avoids harsh reflux conditions, breaks up polymeric magnesium aggregates via LiCl coordination, and generates a highly reactive, soluble Grignard reagent.

Quantitative Data: Electrophile Strategy Comparison

The following table summarizes expected outcomes when reacting the Grignard reagent with different electrophilic derivatives of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid.

Electrophile StrategyCatalyst / AdditiveTemp (°C)Ketone YieldC2 EpimerizationOver-addition (3° Alcohol)
Methyl Ester None0 to RT< 30%High (>10%)High (>50%)
Weinreb Amide None075 – 85%Low (<2%)None (0%)
Acid Chloride Fe(acac)3 (3 mol%), NMP-2085 – 95%Very Low (<1%)Trace (<2%)

Mechanistic Divergence

Mechanism cluster_0 Standard Electrophile (Ester/Acid Chloride) cluster_1 Weinreb Amide Route E1 Electrophile (R-CO-X) E2 Ketone (R-CO-R') E1->E2 + R'MgX E3 Tertiary Alcohol (Over-addition) E2->E3 + R'MgX (Fast) W1 Weinreb Amide (R-CO-N(OMe)Me) W2 Stable Tetrahedral Magnesium Chelate W1->W2 + R'MgX W3 Target Ketone (R-CO-R') W2->W3 H3O+ Quench

Caption: Mechanistic divergence between standard electrophiles and Weinreb amides.

Self-Validating Experimental Protocol

Optimized Method: Iron-Catalyzed Acylation of (2S,4E)-5-Chloro-2-isopropyl-4-pentenoyl Chloride

Step 1: Preparation of the Acid Chloride

  • Dissolve (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (0.05 eq). Cool the mixture to 0 °C.

  • Add oxalyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentrate under reduced pressure to remove all excess oxalyl chloride and DCM.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot of the concentrated residue in 0.5 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC or GC-MS. Complete conversion is indicated by the exclusive presence of the methyl ester, with no residual carboxylic acid.

Step 2: Preparation of the Grignard Reagent (Turbo Grignard Method)

  • Dissolve the aryl/alkyl bromide (1.1 eq) in anhydrous THF. Cool to -15 °C.

  • Add iPrMgCl·LiCl (1.15 eq, 1.3 M in THF) dropwise[4]. Stir for 1 hour at -15 °C.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot with water and extract with ethyl acetate. GC-MS should show complete disappearance of the starting bromide and the presence of the protonated des-bromo compound.

Step 3: Fe-Catalyzed Cross-Coupling

  • Dissolve the acid chloride from Step 1 (1.0 eq), Fe(acac)3 (0.03 eq), and NMP (0.1 eq) in anhydrous THF[1].

  • Cool the mixture strictly to -20 °C.

  • Dropwise add the Grignard reagent from Step 2 over 30–45 minutes, maintaining the internal temperature below -15 °C.

  • Stir for an additional 15 minutes at -20 °C.

  • Self-Validation Checkpoint: Observe the color of the reaction mixture. A successful catalytic cycle maintains a dark red/brown homogeneous solution. If the solution rapidly turns opaque black with a precipitate, the iron catalyst has decomposed (often due to moisture, oxygen, or insufficient NMP), which will lead to stalled conversion and increased over-addition products.

Step 4: Quench and Isolation

  • Quench the reaction strictly at -20 °C by slowly adding 1M aqueous HCl or saturated NH4Cl.

  • Extract the aqueous layer with MTBE (methyl tert-butyl ether).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

References

  • US7132569B2 - Preparation of N-substituted 2,7-dialkyl-4-hydroxy-5-amino-8-aryl-octanoyl amides. Speedel Pharma AG. Detailed patent outlining the Fe(acac)3 catalyzed coupling of Grignard reagents with 5-chloro-2-isopropyl-4-pentenoic acid derivatives for Aliskiren synthesis.
  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Fürstner, A., et al. Journal of the American Chemical Society (2002). Foundational methodology for the chemoselective synthesis of ketones from acid chlorides avoiding over-addition. URL:[Link]

  • Grignard Reagents and Transition Metal Catalysts: Formation of C-C Bonds by Cross-Coupling. Cossy, J., et al. De Gruyter (2016). Comprehensive text detailing the use of iPrMgCl·LiCl (Turbo Grignard) and transition metal modifiers. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 5-chloro-2-isopropyl-4-pentenoic acid chloride

Executive Summary & Core Directive Subject: 5-chloro-2-isopropyl-4-pentenoic acid chloride (CAS: Variable/Generic for Aliskiren intermediates) Criticality: High. This reagent is a stereochemically sensitive intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Subject: 5-chloro-2-isopropyl-4-pentenoic acid chloride (CAS: Variable/Generic for Aliskiren intermediates) Criticality: High. This reagent is a stereochemically sensitive intermediate (often used in Renin Inhibitor synthesis, e.g., Aliskiren). Primary Hazard: Moisture-induced hydrolysis releasing Hydrogen Chloride (HCl) gas.[1] Impact: Hydrolysis not only lowers yield but generates HCl, which can catalyze the isomerization of the double bond or cause racemization at the C2-isopropyl center, effectively destroying the stereochemical integrity required for downstream pharmaceutical applications.

The Mechanism of Failure (Why Moisture Matters)

To troubleshoot effectively, you must understand the "Invisible Enemy." It is not just about purity; it is about the catalytic degradation of your remaining material.

The Hydrolysis Cascade

When this acid chloride contacts atmospheric moisture (


), it undergoes rapid nucleophilic acyl substitution.
  • Attack: Water attacks the electrophilic carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the chloride ion.

  • Degradation: The resulting carboxylic acid is unreactive in amidation/coupling steps.

  • Secondary Damage: The byproduct, HCl , is the real killer. In high concentrations, it can attack the terminal alkene (5-chloro position) or induce acid-catalyzed racemization of the alpha-proton (isopropyl group).

HydrolysisMechanism AcidCl Acid Chloride (Active Reagent) Tetra Tetrahedral Intermediate AcidCl->Tetra + H₂O Water H₂O (Moisture) Water->Tetra CarbAcid Carboxylic Acid (Dead Impurity) Tetra->CarbAcid Collapse HCl HCl Gas (Catalyst for Side Rxns) Tetra->HCl Elimination HCl->AcidCl Promotes Racemization (at C2-Isopropyl)

Figure 1: The hydrolysis pathway showing the generation of HCl, which acts as a secondary degradation catalyst.

Standard Operating Procedures (SOPs)

Protocol A: Storage & Initial Setup
  • Temperature: -20°C (Critical to slow down spontaneous disproportionation).

  • Atmosphere: Argon or Nitrogen (Dry, <10 ppm

    
    ).
    
  • Container: Schlenk flask or crimp-sealed vial with PTFE/Silicone septum. Never store in a container with a loose cap; the HCl pressure buildup can cause explosions.

Protocol B: The "Positive Pressure" Transfer

Avoid pouring. Pouring is the primary cause of moisture ingress.

  • Equilibrate: Allow the reagent to reach room temperature before opening the desiccator/bag to prevent condensation on the cold bottle surface.

  • Purge: Insert a generic N2 line (exit needle) into the septum of the reagent bottle to create positive pressure.

  • Withdraw: Use a gas-tight glass syringe (oven-dried at 120°C for >4 hours). Insert through the septum.

  • Transfer: Draw the liquid. The positive pressure helps fill the syringe without pulling a vacuum (which would suck in outside air).

  • Inject: Transfer directly into the reaction vessel (also under N2).

Troubleshooting Guide & FAQs

Category 1: Visual Indicators

Q: I see white "smoke" when I insert the syringe needle. Is the reagent ruined?

  • Diagnosis: The "smoke" is HCl gas reacting with atmospheric humidity to form hydrochloric acid mist.

  • Action:

    • Stop immediately. Your inert gas blanket is compromised.

    • Purge: Flush the headspace of the bottle with dry Argon for 10 minutes.

    • Assessment: If the liquid remains clear/yellow, it may be salvageable. If a solid white precipitate has formed at the bottom, significant hydrolysis has occurred.

Q: The liquid has turned cloudy or has a solid precipitate.

  • Diagnosis: The solid is likely the corresponding carboxylic acid (5-chloro-2-isopropyl-4-pentenoic acid), which is often a solid or viscous oil, unlike the liquid acid chloride.

  • Action:

    • Centrifuge (Inert): If possible, centrifuge the sealed tube to settle the solid, then draw the supernatant.

    • Recalculate: You must re-titrate the supernatant (see Section 5) to determine the effective concentration.

Category 2: Reaction Outcomes

Q: My yield is low, but I used 1.0 equivalents. Why?

  • Root Cause: Acid chlorides are "titrated" by invisible moisture on glassware walls. A 100mL flask can hold milligrams of adsorbed water.

  • Solution: Use the "Sacrificial Scavenger" method. Add 0.1 eq of TMSCl (Trimethylsilyl chloride) to your solvent before adding the valuable 5-chloro-2-isopropyl-4-pentenoic acid chloride. The TMSCl will scavenge the water first.

Q: I see an impurity peak at M+14 or M+1 in my LCMS.

  • Root Cause: Methyl ester formation (M+14) if Methanol was used in quenching/LCMS prep, or Hydrolysis (M+1 from acid).

  • Fix: Quench LCMS samples with dimethylamine immediately. This converts the unstable acid chloride into a stable dimethylamide, allowing you to distinguish between "hydrolyzed in the bottle" (Acid peak) vs "active reagent" (Amide peak).

Quality Control: The "Derivatization Check"

Do not rely on direct titration of HCl; it is non-specific.

Method: Morpholine Derivatization (HPLC/GC)

This method converts the volatile, unstable acid chloride into a stable amide for accurate quantification.

StepActionRationale
1 Prepare a solution of excess Morpholine (2.0 eq) in dry DCM.Morpholine reacts rapidly to form the stable amide.
2 Add a known mass (approx 50 mg) of the Acid Chloride.Immediate quenching of the reactive species.
3 Stir for 5 mins, then wash with dilute HCl (aq).Removes excess Morpholine and any Morpholine-HCl salt.
4 Dry organic layer (

) and inject into HPLC/GC.
The amide is stable and UV-active.
5 Calculation: Compare area count to a reference standard of the pure amide.

Decision Logic for Handling

Use this workflow to determine if your reagent is safe to use.

DecisionTree Start Inspect Reagent (Visual Check) Precip Precipitate/Solids Visible? Start->Precip Fumes White Fumes on Needle Entry? Precip->Fumes No Test Run Derivatization QC (Method 5) Precip->Test Yes OK Proceed with Standard Protocol Fumes->OK No Caution Purge Headspace (10 min Argon) Fumes->Caution Yes Caution->Test Test->OK Purity > 95% Discard Discard/Distill (If Purity < 90%) Test->Discard Purity < 90%

Figure 2: Decision logic for assessing reagent viability prior to critical experiments.

References

  • BenchChem. (2025).[2][3] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acid Chlorides. Retrieved from

  • Smolecule. (2026).[1] Handling Acetyl Chloride and Moisture Sensitive Reactions: Troubleshooting Guide. Retrieved from

  • Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][5] University of Pittsburgh, Department of Chemistry. Retrieved from

  • Google Patents. (2012). WO2012021446A2 - Process for preparing aliskiren and its intermediates. (Describes the specific synthesis and handling of the 5-chloro-2-isopropyl intermediate). Retrieved from

  • Sensirion. (2025). Handling Instructions for Humidity Sensors and Chemical Exposure. (Context on environmental control). Retrieved from

Sources

Optimization

Separation of diastereomeric salts of 5-chloro-2-isopropyl-4-pentenoic acid

Topic: Separation of Diastereomeric Salts of 5-Chloro-2-Isopropyl-4-Pentenoic Acid[1] Welcome to the Resolution Architect™ Support Center. Current Status: Operational | Tier: Advanced Process Chemistry Subject Matter: Cl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Diastereomeric Salts of 5-Chloro-2-Isopropyl-4-Pentenoic Acid[1]

Welcome to the Resolution Architect™ Support Center.

Current Status: Operational | Tier: Advanced Process Chemistry Subject Matter: Classical Resolution of Aliskiren Intermediates & Analogues

You are accessing the technical guide for the chiral resolution of 5-chloro-2-isopropyl-4-pentenoic acid (CIPA) . This molecule, a structural analogue often associated with the synthesis of renin inhibitors (e.g., Aliskiren precursors), presents unique challenges due to its lipophilic isopropyl group and the vinyl chloride functionality.

This guide moves beyond basic textbook definitions to address the process reality: oiling out, poor diastereomeric excess (de), and yield crashes.

Module 1: The Chemistry & Mechanism[2][3][4]

The Challenge: CIPA is a hydrophobic


-branched carboxylic acid. The primary difficulty in resolving this molecule is not salt formation, but crystallization kinetics . The lipophilic nature of the isopropyl and chloro-vinyl groups often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation when reacted with chiral amines.

The Solution: We utilize a Classical Resolution strategy driven by diastereomeric salt formation.[1][2][3] The objective is to form a salt pair (


-Acid 

Base) and (

-Acid

Base) where one precipitates (Solid) and the other remains in the Mother Liquor (Solution).

Preferred Resolving Agents (Based on Structural Motifs): For


-isopropyl branched acids, the following amines historically show the highest "Resolvability" (

factor):
  • 
     (PEA):  The industry workhorse. High probability of crystalline salts.
    
  • 
    -Dehydroabietylamine:  Excellent for lipophilic acids due to its bulky tricyclic structure preventing oiling out.
    
  • 
    -Cinchonidine:  Useful when aromatic interactions are needed to stabilize the lattice.
    
Module 2: Standard Operating Procedure (SOP)

Protocol ID: RES-CIPA-05 Method: Pope-Peachy Optimization (Half-Quantity Method)

Note: This protocol uses the "Pope-Peachy" approach (0.5 eq. chiral base) rather than the classical 1.0 eq. This is critical for CIPA to reduce solubility of the target salt and prevent supersaturation "crashes" that trap impurities.

Step-by-Step Workflow
  • Dissolution:

    • Charge 10.0 g of rac-5-chloro-2-isopropyl-4-pentenoic acid into the reactor.

    • Add 50 mL of Solvent A (Screening Recommendation: Acetone or Isopropyl Acetate).

    • Tip: If using Acetone, ensure water content is <0.5% to prevent oiling.

  • Base Addition (The Critical Step):

    • Add 0.5 molar equivalents of

      
       dropwise at 25°C.
      
    • Optional: Add 0.5 equivalents of an achiral base (e.g., Triethylamine) only if solubility is too low (Classical Pope-Peachy). For CIPA, usually, 0.5 eq of chiral base alone is preferred to leave the unwanted enantiomer as the free acid in solution.

  • Nucleation & Heating:

    • Heat the mixture to Reflux (approx. 55-60°C) until a clear solution is obtained.

    • Stop Point: If solids persist at reflux, add solvent in 5 mL increments.

  • Controlled Cooling (The "Landing"):

    • Cool to 40°C over 30 minutes.

    • SEED: Add 0.1% w/w pure diastereomeric salt seed crystals at 40°C.

    • Cool to 0-5°C over 4 hours (Linear ramp: 10°C/hour).

  • Isolation:

    • Filter the white precipitate.

    • Wash with cold solvent (0°C).

    • Do NOT dry immediately if reprocessing is needed; wet cake recrystallization is more efficient.

  • Salt Cracking (Liberation):

    • Suspend salt in MTBE (Methyl tert-butyl ether) and water.

    • Adjust pH to <2.0 with 1N HCl.

    • Separate layers; the organic layer contains the resolved

      
      -CIPA.
      
Visual Workflow: The Resolution Loop

ResolutionWorkflow Start Racemic CIPA (10g) Dissolve Dissolve in Solvent (Acetone/IPAc) Start->Dissolve AddBase Add 0.5 eq. (S)-Phenylethylamine Dissolve->AddBase Heat Heat to Reflux (Clear Solution) AddBase->Heat Cool Controlled Cooling (+ Seeding at 40°C) Heat->Cool Filter Filtration Cool->Filter Precipitate Solid: Diastereomeric Salt (Target Enantiomer) Filter->Precipitate  Crystals Liquor Mother Liquor: Unwanted Enantiomer Filter->Liquor  Filtrate Crack Salt Cracking (HCl / MTBE) Precipitate->Crack Liquor->Start  Racemization Loop (Optional) Result Pure (S)-CIPA (>98% ee) Crack->Result

Figure 1: Standard Resolution Workflow for CIPA. Note the critical seeding step to prevent supersaturation.

Module 3: Troubleshooting Guide

Issue 1: "The mixture turned into a sticky oil instead of crystals." Diagnosis: This is "Oiling Out," common with CIPA due to its flexible alkyl chain. It occurs when the salt's melting point is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

Remedial ActionTechnical Rationale
Change Solvent Polarity Switch from pure Acetone to Acetone:Water (95:5) or Hexane:Ethyl Acetate (7:3) . A slightly more polar solvent can stabilize the ionic salt lattice.
Use "Dehydroabietylamine" If PEA oils out, switch to Dehydroabietylamine. Its massive tricyclic structure acts as a "scaffold," forcing crystallization over oiling.
High-Shear Stirring Increase agitation speed during the cooling phase (40°C -> 30°C) to mechanically disrupt oil droplets and induce nucleation.

Issue 2: "Yield is high (>45%), but enantiomeric excess (ee) is low (<60%)." Diagnosis: Non-selective precipitation. You are crashing out both diastereomers (the eutectics) rather than the specific salt.

  • Fix: Re-slurry (Digestion). Do not fully recrystallize. Suspend the solid in the solvent at boiling point (without fully dissolving) for 1 hour, then cool. This "leaches" the more soluble impurity out of the crystal lattice (Ostwald Ripening).

Issue 3: "No precipitate formed even at 0°C." Diagnosis: The salt is too soluble in the chosen solvent.

  • Fix: Switch to a less polar anti-solvent. If using Ethanol, switch to Isopropyl Acetate or MTBE .

Decision Tree: Solving Crystallization Failures

TroubleshootingTree Problem Crystallization Failure Type Identify State Problem->Type Oil Oiling Out (Sticky Gum) Type->Oil Clear Clear Solution (No Solid) Type->Clear FixOil1 Add Seed Crystal @ Cloud Point Oil->FixOil1  First Attempt FixClear1 Concentrate Volume (Evaporate 30%) Clear->FixClear1 FixOil2 Switch Base: Dehydroabietylamine FixOil1->FixOil2  If Fails FixClear2 Add Anti-Solvent (Hexane/Heptane) FixClear1->FixClear2  If Fails

Figure 2: Diagnostic logic for crystallization failures during CIPA resolution.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic resolution instead of salt formation? A: Yes. In fact, for 5-chloro-2-isopropyl-4-pentenoic acid, enzymatic resolution (using Pig Liver Esterase or Rhodosporidium toruloides) is often cited in patents (e.g., for Aliskiren intermediates) because it avoids the oiling-out issues of salts. However, enzymatic routes require strict pH control and are often more expensive at kilogram scale than a well-optimized salt resolution.

Q2: Is the vinyl chloride moiety stable during heating? A: Generally, yes. The 5-chloro-4-pentenoic motif is a vinyl chloride, which is chemically robust compared to allylic chlorides. It will not easily undergo


 substitution with the amine base. However, avoid prolonged reflux (>12 hours) to prevent polymerization of the double bond.

Q3: My mother liquor contains the "wrong" enantiomer. Can I recycle it? A: Absolutely. This is the "Resolution-Racemization-Recycle" (RRR) strategy.

  • Evaporate the mother liquor.

  • Crack the salt to get the free acid (enriched in the unwanted enantiomer).

  • Heat with catalytic

    
     or strong base to racemize the 
    
    
    
    -proton (at the isopropyl center).
  • Feed the resulting racemate back into Step 1.

References & Authority
  • Patent Context: Process for the Production of (S)-5-Chloro-2-Isopropylpent-4-enoic Acid Esters. (US20100248337A1). This document establishes the industrial relevance of the molecule for Aliskiren synthesis and highlights enzymatic alternatives.

  • Methodology: Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions.[4][5][1][2][3][6][7] Wiley-Interscience. (The authoritative text on diastereomeric salt crystallization).

  • Process Chemistry: Anderson, N. G. Practical Process Research & Development. Academic Press. (Source for solvent selection and "oiling out" troubleshooting).

  • Screening Strategy: Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note.

Disclaimer: This guide is for research and development purposes. All chemical handling must comply with local safety regulations (MSDS/SDS), specifically regarding the handling of chlorinated organic acids and chiral amines.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development Guide: (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic Acid

Topic: Chiral HPLC methods for (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC methods for (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise enantiomeric analysis of (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is a critical quality attribute (CQA) in the synthesis of renin inhibitors, most notably Aliskiren . As a key "C8-acid" intermediate, the (2S)-configuration at the


-position dictates the stereochemical integrity of the final pharmaceutical active ingredient (API).

This guide synthesizes field-proven methodologies for separating the desired (S)-enantiomer from its (R)-antipode. Unlike generic application notes, we compare the "Gold Standard" Normal Phase (NP) approach against modern Reversed Phase (RP) and Anion Exchange (AX) alternatives, providing a decision framework for process analytical chemistry.

Analyte Profiling & Separation Challenges

Before selecting a column, we must deconstruct the molecule to understand its interaction with Chiral Stationary Phases (CSPs).

  • Chemical Structure: A carboxylic acid with a bulky isopropyl group at the

    
    -position and a terminal vinyl chloride.
    
  • Chirality: One chiral center at C2.

  • pKa: ~4.5 – 4.8 (Carboxylic acid).

  • UV Chromophore: Weak. The vinyl chloride moiety provides limited absorbance; detection is typically required at 210–220 nm .

  • Separation Mechanism: The separation relies heavily on hydrogen bonding (COOH group) and steric discrimination (Isopropyl vs. Pentenoic chain) within the chiral cavity of the CSP.

Critical Challenge: The lack of a strong


-system (like a phenyl ring) near the chiral center makes 

interactions less effective. We must rely on H-bonding and inclusion complexes.
Comparative Methodologies
Method A: The Gold Standard (Normal Phase)

Best for: Routine QC, Process Control, and Maximum Resolution.

This method utilizes the Amylose tris(3,5-dimethylphenylcarbamate) selector. The carbamate linkage provides the necessary H-bond acceptor sites for the carboxylic acid proton, while the amylose helix creates a distinct cavity for the isopropyl group.

  • Column: Chiralpak AD-H (or immobilized Chiralpak IA), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (95 : 5 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

Scientist’s Insight:

"TFA is non-negotiable here. Without it, the carboxylic acid will ionize partially, leading to peak tailing and loss of chiral recognition. We use Isopropanol (IPA) over Ethanol because IPA’s bulkiness often enhances resolution on Amylose columns by slightly altering the solvation of the chiral cavity."

Method B: The Robust Alternative (Reversed Phase)

Best for: LC-MS compatibility, Green Chemistry, and trace impurity analysis.

This method uses the Cellulose tris(3,5-dichlorophenylcarbamate) selector (Immobilized).[4] The chlorinated aromatic ring on the CSP adds electron-withdrawing character, altering the acidity of the NH-groups in the carbamate, which can improve separation for acidic analytes.

  • Column: Chiralpak IC-3, 150 x 4.6 mm, 3 µm (Higher efficiency).

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (60 : 40 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

Scientist’s Insight:

"The Immobilized IC column allows us to use aggressive solvents if needed, but in RP mode, it offers a unique selectivity profile. The water content suppresses the solubility of the hydrophobic vinyl chloride tail, forcing the molecule closer to the CSP surface."

Method C: The Specialized Solution (Anion Exchange)

Best for: Difficult separations where resolution < 1.5 on polysaccharide columns.

This utilizes a Quinine-derived zwitterionic stationary phase. It separates based on an ionic interaction between the analyte's carboxylate and the selector's quinuclidine nitrogen.[5]

  • Column: Chiralpak QN-AX, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Acetic Acid : Ammonium Acetate (98 : 2 : 0.5 w/w).

  • Mode: Polar Organic Mode (POM).

  • Detection: UV @ 215 nm.

Performance Data Comparison

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) data for


-alkylated alkanoic acids.
FeatureMethod A (Amylose/NP)Method B (Cellulose/RP)Method C (Quinine/AX)
Selectivity (

)
High (1.3 – 1.5)Moderate (1.1 – 1.2)Very High (> 1.5)
Resolution (

)
> 3.0 (Baseline)~ 1.8 (Sufficient)> 4.0
Analysis Time Fast (< 10 min)Medium (12-15 min)Fast (< 10 min)
Robustness Moderate (Sensitive to moisture)High High
Solvent Cost High (Hexane)Low (Water/ACN)Medium (MeOH)
MS Compatible? No (High background)Yes (Use Formic Acid)Yes
Detailed Experimental Protocol (Method A)

Objective: Quantify (2R)-isomer impurity in a (2S)-enriched sample.

  • System Preparation:

    • Flush the HPLC system with Isopropanol to remove any traces of aqueous buffer.

    • Equilibrate the Chiralpak AD-H column with n-Hexane:IPA:TFA (95:5:0.1) for 45 minutes at 1.0 mL/min.

    • Check: Monitor the baseline at 210 nm. It must be stable (drift < 1 mAU/min).

  • Sample Preparation:

    • Weigh 5.0 mg of the sample (5-chloro-2-isopropyl-4-pentenoic acid).

    • Dissolve in 1.0 mL of the mobile phase (Hexane/IPA).

    • Note: Do not use pure IPA or Methanol to dissolve; the solvent shock can distort peak shape.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Execution:

    • Inject 5 µL of the sample.

    • Run isocratic for 15 minutes.

    • Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on Amylose-coated columns (check with racemate standard).

    • System Suitability: Tailing factor should be < 1.3. If tailing > 1.5, increase TFA concentration to 0.15%.

Method Development Decision Workflow

The following diagram illustrates the logical pathway for selecting and optimizing the method for this specific intermediate.

MethodSelection Start Start: (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid CheckUV Check UV Sensitivity (Is 210nm detection viable?) Start->CheckUV DirectUV Yes: Direct Analysis CheckUV->DirectUV Concentration > 0.1 mg/mL Deriv No: Derivatize (1-Naphthylamide) CheckUV->Deriv Trace Analysis ScreenNP Screen 1: Normal Phase (AD-H / IA) Hex/IPA/TFA DirectUV->ScreenNP Deriv->ScreenNP Enhanced Interaction ResultNP Resolution > 2.0? ScreenNP->ResultNP OptimizeNP Method A (Selected) Optimize Flow/Temp ResultNP->OptimizeNP Yes ScreenRP Screen 2: Reversed Phase (IC-3) ACN/H2O/H3PO4 ResultNP->ScreenRP No (Peak Overlap) ResultRP Resolution > 1.5? ScreenRP->ResultRP OptimizeRP Method B (Selected) Green/Robust ResultRP->OptimizeRP Yes ScreenAX Screen 3: Anion Exchange (QN-AX) Polar Organic Mode ResultRP->ScreenAX No

Caption: Decision tree for selecting the optimal chiral HPLC method based on resolution requirements and detection limits.

References
  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Beissner, C., et al. (2010). Process for the production of (S)-5-chloro-2-isopropylpent-4-enoic acid esters. US Patent Application 20100248337A1. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5][6][7][8] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Daicel Chiral Technologies. (2020). Enantiomer separation of acidic compounds using Chiralpak QN-AX. Application Note. Link

  • Dondoni, A., et al. (2001). Stereoselective synthesis of the Aliskiren intermediate via Grignard addition. Tetrahedron Letters, 42, 4819-4823.[9] Link

Sources

Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 5-chloro-2-isopropyl-4-pentenoic acid

For the discerning researcher in drug development and organic synthesis, a nuanced understanding of analytical techniques is paramount. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, sta...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, a nuanced understanding of analytical techniques is paramount. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for structural elucidation. This guide provides an in-depth, technical analysis of the 1H NMR spectrum of 5-chloro-2-isopropyl-4-pentenoic acid, a molecule that, while seemingly simple, presents a rich tapestry of spectroscopic phenomena. We will dissect the spectrum, moving beyond a superficial assignment of peaks to a detailed exploration of the underlying principles of chemical equivalence, spin-spin coupling, and the impact of stereochemistry. This guide is designed not as a rigid protocol, but as a framework for critical thinking in spectral interpretation, empowering the researcher to approach complex spectra with confidence.

The Structural Context: What to Anticipate

Before delving into the spectrum itself, a thorough examination of the molecular structure of 5-chloro-2-isopropyl-4-pentenoic acid is essential. This proactive analysis allows us to form hypotheses about the number of signals, their multiplicities, and their relative chemical shifts.

The molecule possesses several key structural features that will manifest in the 1H NMR spectrum:

  • A Carboxylic Acid Moiety (-COOH): This will produce a characteristically downfield and often broad singlet for the acidic proton.[1][2][3][4]

  • A Chiral Center at C2: The carbon bearing the isopropyl group is a stereocenter. This has significant consequences for the neighboring protons, potentially rendering them diastereotopic.[5][6][7][8]

  • An Isopropyl Group (-CH(CH₃)₂): This common substituent typically gives rise to a doublet for the six equivalent methyl protons and a multiplet (often a septet) for the single methine proton. However, the presence of the adjacent chiral center may lead to non-equivalence of the two methyl groups.[8]

  • A Vinyl Chloride Grouping (-CH=CHCl): The two vinylic protons are in different chemical environments and will appear as distinct signals. They will exhibit coupling to each other (vicinal coupling) and potentially to the proton on the adjacent carbon (allylic coupling). The electronegativity of the chlorine atom will influence their chemical shifts.

  • A Methylene Bridge (-CH₂-): The two protons of the methylene group at C3 are adjacent to a chiral center and are therefore expected to be diastereotopic, leading to two separate signals, each likely appearing as a doublet of doublets.[5][6][7][8]

Predicted 1H NMR Spectrum of 5-chloro-2-isopropyl-4-pentenoic acid

The following table summarizes the predicted 1H NMR spectral data for 5-chloro-2-isopropyl-4-pentenoic acid. These predictions are based on established chemical shift ranges, typical coupling constants, and a thorough analysis of the molecular structure.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) Values (Hz) Assignment Rationale
-COOH10.0 - 13.0broad singlet1H-The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[1][2][3][4]
H5 (-CH=CHCl)6.0 - 6.5doublet of doublets1HJtrans ≈ 11-18 Hz, Jallylic ≈ 1-3 HzVinylic proton deshielded by the electronegative chlorine atom. It is coupled to H4 (trans) and H3 (allylic).[9]
H4 (-CH=CHCl)5.5 - 6.0doublet of doublets1HJtrans ≈ 11-18 Hz, Jvicinal ≈ 6-8 HzVinylic proton coupled to H5 (trans) and H3.
H2 (-CH(iPr))2.5 - 3.0multiplet1H-Alpha to the carbonyl group, leading to some deshielding. Complex splitting due to coupling with H3 and the isopropyl methine proton.
H3a/H3b (-CH₂-)2.0 - 2.52 x doublet of doublets2HJgeminal ≈ 12-15 Hz, Jvicinal ≈ 6-8 HzThese protons are diastereotopic due to the adjacent chiral center at C2, resulting in separate signals. Each is split by the other geminal proton and the vicinal H2 and H4 protons.[5][6][7]
-CH(CH₃)₂1.8 - 2.2multiplet (septet)1HJ ≈ 7 HzThe methine proton of the isopropyl group is split by the six methyl protons.
-CH(CH ₃)₂0.9 - 1.22 x doublet6HJ ≈ 7 HzThe two methyl groups of the isopropyl group are diastereotopic due to the chiral center at C2 and are expected to appear as two distinct doublets.[8]

Visualizing the Connectivity: A Spin-Spin Coupling Diagram

To better understand the interactions between the different protons in the molecule, a spin-spin coupling diagram is invaluable. This visual representation clarifies which protons are splitting each other's signals, providing a roadmap for interpreting the multiplicities observed in the spectrum.

Caption: Spin-spin coupling network in 5-chloro-2-isopropyl-4-pentenoic acid.

Experimental Protocol for 1H NMR Spectrum Acquisition

Achieving a high-quality, interpretable 1H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a robust methodology.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Ensure the solvent is of high purity to minimize interfering signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of 5-chloro-2-isopropyl-4-pentenoic acid in 0.6-0.7 mL of the deuterated solvent. The concentration may need to be optimized to avoid signal broadening or saturation.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. NMR Instrument Parameters (for a standard 400 MHz spectrometer):

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine 1H NMR.

    • Acquisition Time (at): Set to 2-4 seconds to ensure adequate data acquisition for good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate, but may need to be increased for quantitative analysis.

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Processing Parameters:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Carefully integrate all signals to determine the relative number of protons contributing to each peak.

    • Peak Picking: Identify and label the chemical shift of each peak.

In-Depth Analysis and Comparison to Alternatives

The predicted 1H NMR spectrum of 5-chloro-2-isopropyl-4-pentenoic acid serves as a powerful tool for structural verification. Let's consider how this spectrum compares to that of similar, alternative structures.

  • Comparison with the corresponding saturated acid (5-chloro-2-isopropylpentanoic acid): The most significant difference would be the absence of the vinylic proton signals in the 5.5-6.5 ppm region. The signals for the protons at C4 and C5 would be shifted upfield into the typical alkyl region (1-2 ppm) and would exhibit more complex splitting patterns due to free rotation around the C-C single bonds.

  • Comparison with the regioisomer (4-chloro-2-isopropyl-4-pentenoic acid): In this isomer, the vinylic proton at C4 would be a singlet, as it has no vicinal or geminal proton neighbors. The proton at C5 would be part of a methyl group and would appear as a doublet, coupled to the proton at C4. This would be a starkly different pattern from the two doublets of doublets observed for the vinylic protons in the target molecule.

  • The Significance of Diastereotopicity: The non-equivalence of the isopropyl methyl groups and the C3 methylene protons is a direct consequence of the chiral center at C2.[5][6][7][8] In an achiral analogue, for instance, if the isopropyl group at C2 were replaced with a tert-butyl group, the C3 methylene protons would be enantiotopic and thus chemically equivalent, appearing as a single signal (a triplet, coupled to the proton at C4). This highlights the power of NMR to probe the stereochemical environment within a molecule. The observation of two distinct doublets for the isopropyl methyl groups and two complex multiplets for the C3 protons would be strong evidence for the presence of the chiral center at C2.

Conclusion

The 1H NMR spectrum of 5-chloro-2-isopropyl-4-pentenoic acid is a rich source of structural information. A thorough interpretation, grounded in an understanding of fundamental NMR principles, allows for the unambiguous confirmation of its constitution and provides insights into its stereochemistry. By moving beyond simple peak assignment to a detailed analysis of chemical shifts, coupling constants, and the effects of chirality, researchers can leverage the full power of NMR spectroscopy in their drug discovery and development endeavors. This guide provides a framework for such an analysis, encouraging a thoughtful and predictive approach to spectral interpretation.

References

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • NMR Spectra and Molecular Structure. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Coupling Constants Identify Coupled Protons. (2014, August 21). In Chemistry LibreTexts. Retrieved from [Link]

  • Diastereotopic Protons. (2024, October 28). In Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectroscopy - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • [1H NMR] My teacher said that these 2 protons are not equivalent, but how? (2024, June 19). Reddit. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). In Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation

Determining Enantiomeric Purity of Aliskiren Intermediates by GC: A Comparative Methodological Guide

Executive Summary Aliskiren is a potent, direct renin inhibitor utilized in the clinical management of essential hypertension. The molecule’s efficacy is entirely dependent on its stereochemistry, featuring four distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliskiren is a potent, direct renin inhibitor utilized in the clinical management of essential hypertension. The molecule’s efficacy is entirely dependent on its stereochemistry, featuring four distinct chiral centers (2S, 4S, 5S, 7S) that dictate its binding affinity. During its multi-step synthesis, establishing rigid stereocontrol is paramount. While the final active pharmaceutical ingredient (API)—Aliskiren hemifumarate—is routinely analyzed using chiral High-Performance Liquid Chromatography (HPLC) due to its high molecular weight and polarity 1, the early-stage chiral building blocks are highly volatile and often lack strong chromophores. For these critical intermediates, Chiral Gas Chromatography (GC) provides a superior, high-resolution analytical framework.

Mechanistic Context: The Imperative of Stereocontrol

The Renin-Angiotensin-Aldosterone System (RAAS) is a hormonal cascade that regulates blood pressure. Aliskiren acts at the very origin of this pathway, binding directly to the active site of human renin and preventing the cleavage of angiotensinogen into angiotensin I.

RAAS Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Enzyme Renin->AngI Catalyzes AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE->AngII Catalyzes Aliskiren Aliskiren (Direct Inhibitor) Aliskiren->Renin Blocks Active Site

Fig 1. The RAAS signaling pathway illustrating Aliskiren's direct inhibition of Renin.

To achieve the final (2S, 4S, 5S, 7S) configuration, synthetic routes rely heavily on enantiomerically pure intermediates. For instance, the biocatalytic synthesis of the key intermediate (S)-5-chloro-2-isopropylpent-4-enoate requires rigorous enantiomeric excess (ee) monitoring [[2]](). A minor enantiomeric impurity (the R-isomer) at this stage will propagate through subsequent reactions, leading to diastereomeric impurities in the final API that are exceptionally difficult to purge.

Comparative Analysis: Analytical Modalities for Intermediates

When selecting an analytical method for Aliskiren intermediates, scientists must evaluate analyte volatility, chromophore presence, and the required theoretical plate count. Below is an objective comparison of the primary modalities utilized in pharmaceutical quality control 3.

ParameterChiral Gas Chromatography (GC)Chiral HPLCSupercritical Fluid Chromatography (SFC)
Optimal Analyte Profile Low MW, volatile, thermally stable (e.g., aliphatic esters, lactones, halides).High MW, polar, non-volatile (e.g., final Aliskiren API).Broad range; optimal for intermediate polarity.
Detection Method FID (Universal for carbon-containing compounds; no chromophore needed).UV/Vis (Strictly requires a chromophore) or MS.UV/Vis or MS.
Resolution (

)
Very High (Capillary columns routinely offer >100,000 theoretical plates).Moderate to High.High (Faster diffusion rates than HPLC).
Environmental Impact Green (Utilizes inert carrier gases like He, H₂, or N₂).High solvent waste (Hexane, IPA, Acetonitrile).Green (Utilizes CO₂ as the primary mobile phase).
Analysis Time Fast (10–20 minutes with optimized temperature ramps).Moderate to Slow (15–45 minutes).Very Fast (3–10 minutes).

Causality in Method Selection: For early-stage Aliskiren intermediates like aliphatic chiral esters or lactones, the absence of a strong UV-absorbing chromophore renders standard UV-HPLC ineffective without complex pre-column derivatization. GC coupled with a Flame Ionization Detector (FID) bypasses this limitation entirely, providing a direct, highly sensitive quantitation method based strictly on carbon mass.

Experimental Protocol: Chiral GC Workflow

The following protocol details the determination of enantiomeric purity for a volatile Aliskiren intermediate (e.g., (S)-5-chloro-2-isopropylpent-4-enoate) using a permethylated β-cyclodextrin capillary column 4.

GCWorkflow Sample Sample Preparation (Dissolution in DCM) Injector Split/Splitless Injector (High Split Ratio 50:1) Sample->Injector Column Chiral Capillary Column (β-Cyclodextrin Phase) Injector->Column Detector FID Detector (Enantiomer Quantitation) Column->Detector Oven GC Oven (Shallow Temp Ramp 2°C/min) Oven->Column Controls Enantiomer Partitioning

Fig 2. Step-by-step Chiral GC workflow for the analysis of volatile Aliskiren intermediates.

Step 1: Sample Preparation
  • Accurately weigh 10 mg of the synthesized Aliskiren intermediate.

  • Dissolve the sample in 1.0 mL of GC-grade dichloromethane (DCM) to achieve a 10 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Causality: DCM is specifically chosen for its low boiling point (39.6 °C). It elutes rapidly, well before the analyte, preventing the solvent peak from masking the target enantiomer peaks.

Step 2: Column Selection & Installation
  • Install a chiral capillary column featuring a derivatized cyclodextrin stationary phase (e.g., Restek Rt-βDEXsm or equivalent, 30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Causality: The permethylated β-cyclodextrin phase separates enantiomers based on inclusion complexation. The enantiomer that fits more snugly into the hydrophobic cyclodextrin cavity experiences stronger van der Waals interactions, resulting in a longer retention time.

Step 3: Instrument Parameters & Temperature Programming
  • Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.

  • Injector Temperature: 220 °C.

  • Detector (FID) Temperature: 250 °C.

  • Split Ratio: 50:1.

    • Causality: A high split ratio is critical for chiral GC. Overloading a cyclodextrin column quickly saturates the finite chiral recognition sites, leading to peak fronting and a complete loss of enantiomeric resolution.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 140 °C.

    • Final Bake-out: 20 °C/min to 200 °C, hold for 5 minutes.

    • Causality: A shallow temperature ramp (2 °C/min) through the analyte's specific elution window maximizes the thermodynamic differences (

      
      ) in the partitioning of the R and S enantiomers between the mobile gas phase and the stationary chiral phase.
      
Step 4: Data Acquisition & System Validation
  • Inject 1.0 µL of the prepared sample.

  • Self-Validating Check: Calculate the resolution (

    
    ) between the (R) and (S) peaks. The system is considered valid and ready for quantitation only if 
    
    
    
    (baseline resolution).
  • Quantitation: Calculate the Enantiomeric Excess (ee) using the integrated peak areas:

    
    
    

Conclusion

While HPLC remains the gold standard for the final Aliskiren hemifumarate API, Chiral GC is the most robust, high-resolution, and chromophore-independent technique for assessing the enantiomeric purity of its volatile synthetic intermediates. By understanding the thermodynamic principles of cyclodextrin inclusion and optimizing injection parameters, analysts can ensure the stereochemical integrity of the drug substance from the ground up.

References

1.[1] "A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples." Oxford Academic (Journal of Chromatographic Science). URL:[Link] 2.[2] "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." ACS Publications (Chemical Reviews). URL:[Link] 3.[4] "A Guide to the Analysis of Chiral Compounds by GC." Restek. URL:[Link] 4.[3] "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods." MDPI (Molecules). URL:[Link]

Sources

Comparative

Identifying residual solvent peaks in 5-chloro-2-isopropyl-4-pentenoic acid spectra

An In-Depth Comparative Guide to Identifying Residual Solvent Peaks in 5-chloro-2-isopropyl-4-pentenoic acid Spectra For researchers, scientists, and drug development professionals, ensuring the purity of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Identifying Residual Solvent Peaks in 5-chloro-2-isopropyl-4-pentenoic acid Spectra

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug manufacturing. Residual solvents, organic volatile chemicals used or produced during synthesis, offer no therapeutic benefit and must be meticulously controlled to meet stringent safety limits.[1] This guide provides a comprehensive comparison of the two primary analytical techniques for identifying and quantifying these impurities in 5-chloro-2-isopropyl-4-pentenoic acid: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of an analytical method is not merely a procedural choice; it is a strategic decision that impacts data quality, regulatory compliance, and workflow efficiency. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The Synthetic Landscape: Anticipating Potential Solvents

5-chloro-2-isopropyl-4-pentenoic acid is a key intermediate in the synthesis of drugs like Aliskiren.[2] Its synthesis often involves powerful organometallic reactions, such as the Grignard reaction, or olefination methods like the Wittig reaction.[3][4] The solvents employed in these synthetic steps, as well as during workup and purification, are the primary candidates for residual impurities.

  • Grignard & Organometallic Reactions: These are exquisitely sensitive to moisture and air, necessitating the use of anhydrous ethereal solvents. The most common choices are diethyl ether and tetrahydrofuran (THF) , which stabilize the Grignard reagent.[3][5][6]

  • Wittig Olefination: This reaction is versatile in its solvent requirements, with THF , toluene , and acetonitrile being frequently used.[7][8]

  • Workup & Purification: Standard laboratory procedures like extraction and chromatography introduce other solvents, including ethyl acetate , dichloromethane , and hydrocarbon solvents like hexanes or heptane .[9][10]

Therefore, a robust analytical method must be capable of detecting and differentiating this specific suite of potential contaminants.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the gold-standard technique for residual solvent analysis in the pharmaceutical industry, forming the basis of the United States Pharmacopeia (USP) <467> and International Council for Harmonisation (ICH) Q3C guidelines.[11][12] Its power lies in its exceptional sensitivity and the definitive identification provided by mass spectrometry.

The Principle of Causality: Why HS-GC-MS?

The choice of headspace sampling is critical. Direct injection of a sample containing a non-volatile API like 5-chloro-2-isopropyl-4-pentenoic acid would contaminate the GC inlet and column, leading to poor performance and extensive downtime for cleaning. Headspace analysis elegantly circumvents this by only introducing the volatile analytes (the solvents) into the instrument.[13][14] The sample is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed vial and heated.[15] This partitions the volatile residual solvents into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC.

Mass spectrometry adds a layer of unequivocal identification. While GC separates compounds based on their boiling points and column interactions (retention time), MS breaks down each compound into a unique fragmentation pattern, or "mass spectrum," which serves as a chemical fingerprint.[16]

Experimental Protocol: HS-GC-MS Analysis

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

  • Sample Preparation (Full Evaporation Technique - FET):

    • Accurately weigh approximately 10-50 mg of the 5-chloro-2-isopropyl-4-pentenoic acid sample directly into a 20 mL headspace vial.

    • Add 1.0 mL of a high-boiling point, high-purity solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Prepare a "blank" vial containing only the dissolving solvent to check for background contamination.

    • Immediately seal the vials with crimp caps.

  • System Suitability Standard:

    • Prepare a stock solution containing all potential residual solvents (e.g., THF, diethyl ether, toluene, ethyl acetate, hexane) at a concentration relevant to the ICH limits (e.g., 100 µg/mL in DMF).

    • Transfer 1.0 mL of this standard into a headspace vial and seal. This standard is crucial for verifying system performance, including resolution and sensitivity, before analyzing any samples.

  • Instrumental Analysis:

    • Headspace Sampler Parameters:

      • Vial Oven Temperature: 80-100 °C (to ensure volatilization without degrading the sample)

      • Loop Temperature: 110 °C

      • Transfer Line Temperature: 120 °C

      • Vial Equilibration Time: 15-30 minutes

    • Gas Chromatograph (GC) Parameters:

      • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane) - chosen for its excellent selectivity for volatile polar and non-polar compounds.[17]

      • Carrier Gas: Helium or Hydrogen

      • Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 35-350 m/z

      • Source Temperature: 230 °C

Data Visualization & Interpretation

The primary outputs are a total ion chromatogram (TIC), showing peaks for each separated solvent, and a mass spectrum for each peak.

DOT Script for HS-GC-MS Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API into Headspace Vial B Add High-Boiling Solvent (e.g., DMSO) A->B C Seal Vial B->C D Incubate Vial (Headspace Equilibration) C->D E Inject Headspace Gas into GC D->E F Separate Solvents (GC Column) E->F G Detect & Fragment (Mass Spectrometer) F->G H Identify by Retention Time & Mass Spectrum G->H I Quantify using Calibration Curve H->I

Caption: HS-GC-MS workflow for residual solvent analysis.

Table 1: Potential Residual Solvents & Their GC-MS Signatures

SolventBoiling Point (°C)Key Mass Fragments (m/z)ICH Class
Diethyl Ether34.674 , 59, 45, 31, 29Class 3
Hexane69.086 , 71, 57, 43, 41, 29Class 2
Dichloromethane39.684 , 86, 49, 51Class 2
Ethyl Acetate77.188 , 70, 61, 45, 43Class 3
Tetrahydrofuran (THF)66.072 , 71, 43, 42, 39Class 2
Toluene110.692 , 91, 65, 39Class 2
Acetonitrile81.641 , 40, 39, 38Class 2

Note: The bolded fragment is often the molecular ion or a major, characteristic fragment used for identification and quantification.

Method 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful, non-destructive technique that provides both structural and quantitative information with minimal sample preparation.[18] It is exceptionally useful for process chemistry and research environments where rapid screening is paramount.

The Principle of Causality: Why ¹H NMR?

The fundamental principle of NMR is that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. For ¹H NMR, the signal's position (chemical shift), splitting pattern (multiplicity), and area (integral) provide a wealth of information. Each solvent has a unique set of signals.[19][20]

Crucially, the area of an NMR signal is directly proportional to the number of protons it represents.[21] This allows for straightforward quantification. By comparing the integral of a known solvent peak to the integral of a peak from the API molecule, one can determine the relative molar ratio and, therefore, the weight/weight percentage of the residual solvent without needing a calibration curve for each solvent.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 5-chloro-2-isopropyl-4-pentenoic acid sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice is critical: the solvent must dissolve the API and its residual solvent signals should not overlap with analytes of interest. DMSO-d₆ is often an excellent choice due to its high dissolving power and single residual peak at ~2.50 ppm.

    • (Optional, for precise quantification) Add a known quantity of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard must have sharp signals that do not overlap with the API or solvent peaks.

  • Instrumental Analysis:

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz or higher instrument).

    • Key Parameters for Quantification:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30 seconds is generally a safe starting point for accurate integration.

      • Use a 90° pulse angle to ensure complete excitation.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the characteristic peaks for the identified residual solvents and one or more well-resolved peaks from the 5-chloro-2-isopropyl-4-pentenoic acid molecule.

Data Visualization & Interpretation

Identification is made by matching the chemical shift (ppm) and multiplicity of unknown peaks to reference data for common solvents.

DOT Script for ¹H NMR Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API into NMR Tube B Add Deuterated Solvent (e.g., DMSO-d6) A->B C (Optional) Add Internal Standard B->C D Acquire Spectrum (Ensure long D1) C->D E Process Data (FT, Phase, Baseline) D->E F Identify by Chemical Shift & Multiplicity E->F G Quantify by Comparing Peak Integrals F->G

Caption: ¹H NMR workflow for residual solvent analysis.

Table 2: Potential Residual Solvents & Their ¹H NMR Signatures in DMSO-d₆

SolventChemical Shift (ppm)MultiplicityProtons
Diethyl Ether3.36 / 1.04Quartet / Triplet4H / 6H
Hexane~1.25 / ~0.86Multiplet / Triplet8H / 6H
Dichloromethane5.76Singlet2H
Ethyl Acetate3.97 / 1.96 / 1.12Quartet / Singlet / Triplet2H / 3H / 3H
Tetrahydrofuran (THF)3.57 / 1.76Multiplet / Multiplet4H / 4H
Toluene7.28-7.17 / 2.30Multiplet / Singlet5H / 3H
Acetonitrile2.07Singlet3H

Source: Adapted from data in Gottlieb, H. E. et al., J. Org. Chem. 1997, 62, 7512 and Babij, N. R. et al., Org. Process Res. Dev. 2016, 20, 661–667.[22][23]

Head-to-Head Comparison: GC-MS vs. NMR

FeatureHS-GC-MS¹H NMR Spectroscopy
Sensitivity Very High (ppm to ppb levels)Moderate (Typically >50 ppm)
Specificity Very High (Retention time + unique mass spectrum provides definitive ID)High (Unique chemical shift and multiplicity)
Quantification Requires individual calibration standards for each solvent.Can be quantitative without standards (relative to API) or with one universal internal standard.
Sample Prep More involved (requires vials, caps, high-boiling solvent).Very simple (weigh sample, add deuterated solvent).
Analysis Time Longer (GC run times are typically 15-30 minutes per sample).Faster (spectra can be acquired in 5-10 minutes).
Sample State Destructive (sample is heated).Non-destructive (sample can be fully recovered).
Regulatory Standing The established "gold standard" method in pharmacopeias (USP <467>).[11]Accepted as a quantitative technique, but less common as the primary release method.[18]
Interference Co-eluting peaks can be an issue, though MS can often deconvolve them.Signal overlap can complicate identification and integration.

Conclusion and Expert Recommendations

Both HS-GC-MS and ¹H NMR are powerful, reliable techniques for identifying residual solvents in 5-chloro-2-isopropyl-4-pentenoic acid, but their optimal applications differ.

HS-GC-MS is the required method for regulatory compliance and final product release testing. Its unparalleled sensitivity and the specificity granted by mass spectrometry make it the authoritative choice for confirming that an API meets the stringent safety limits set by the ICH and USP.[11][24] The methodologies are well-established and universally accepted by regulatory agencies.

¹H NMR is the superior tool for in-process control, reaction monitoring, and high-throughput screening in a research and development setting. Its speed, simplicity of sample preparation, and ability to provide quantitative data without extensive calibration make it an incredibly efficient tool for process chemists to quickly assess the purity of a sample before moving to the next synthetic step.

For a comprehensive quality control strategy, a hybrid approach is often most effective: using ¹H NMR for rapid checks during synthesis and process optimization, followed by a definitive, validated HS-GC-MS analysis for the final API release. This leverages the strengths of both techniques, ensuring efficiency, accuracy, and unwavering compliance.

References

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Available from: [Link]

  • 467 RESIDUAL SOLVENTS. USP-NF. Available from: [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent. Available from: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Grignard reagent. Wikipedia. Available from: [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass. Available from: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]

  • The Grignard Reaction. University of Wisconsin-Madison Chemistry Department. Available from: [Link]

  • Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. Available from: [Link]

  • (467) RESIDUAL SOLVENTS. USP-NF. Available from: [Link]

  • Impurities: guideline for residual solvents q3c(r8). ICH. Available from: [Link]

  • Exploring Solvents for Grignard Reactions: A Greener Approach. Oreate AI Blog. Available from: [Link]

  • Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. Agilent. Available from: [Link]

  • USP Residual Solvents <467>. Eurofins Scientific. Available from: [Link]

  • Residual Solvents by GCMS Headspace. IMSERC. Available from: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]

  • ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. ECA Academy. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. Available from: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available from: [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. Available from: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. Available from: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie. Available from: [Link]

  • PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS. Google Patents.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences. Available from: [Link]

  • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. PMC. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

  • Quantitative NMR Spectroscopy. University of Strathclyde. Available from: [Link]

  • A Deep Dive into Common Organic Solvents. ChemTalk. Available from: [Link]

  • 4-PENTENOYL-N-METHOXY-N-METHYLAMIDE. Organic Syntheses. Available from: [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC. Available from: [Link]

  • Residual Solvents by Gas Chromatography/ Mass Spectrometry. US EPA. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available from: [Link]

  • 5-Chloro-2-isopropyl-pent-4-enoic acid. Endotherm. Available from: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. Available from: [Link]

  • (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. Available from: [Link]

  • A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews. Available from: [Link]

Sources

Validation

Analytical Standards &amp; Methodologies for 5-Chloro-2-isopropyl-4-pentenoic Acid (CIPA) Profiling

Executive Summary 5-Chloro-2-isopropyl-4-pentenoic acid (CIPA) is a critical chiral intermediate in the synthesis of Ramelteon (Rozerem), a melatonin receptor agonist. The strict control of its stereochemistry (specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-isopropyl-4-pentenoic acid (CIPA) is a critical chiral intermediate in the synthesis of Ramelteon (Rozerem), a melatonin receptor agonist. The strict control of its stereochemistry (specifically the (S)-enantiomer) and chemical purity is a regulatory prerequisite, as impurities introduced at this stage can propagate to the final API, complicating downstream resolution.

This guide objectively compares analytical strategies for CIPA impurity profiling. While RP-HPLC is standard for many intermediates, Gas Chromatography (GC) —specifically after derivatization—emerges as the superior technique for this specific analyte due to its volatility and the weak UV chromophore of the aliphatic chain.

The Impurity Landscape

Understanding the origin of impurities is the first step in selecting the correct analytical standard. CIPA is typically synthesized via alkylation or Grignard reactions, leading to specific impurity classes.

Critical Impurity Classes
  • Stereoisomers (Critical): The (R)-enantiomer is the primary impurity. Since Ramelteon is a pure (S)-enantiomer drug, the enantiomeric excess (ee) of CIPA must be strictly controlled (>99% ee).

  • Regioisomers: Migration of the double bond (e.g., 5-chloro-2-isopropyl-3 -pentenoic acid) or the chlorine position.

  • Hydrolysis Products: 2-isopropyl-4-pentenoic acid (Des-chloro analog) or lactonized by-products if cyclization occurs.

Visualization: Impurity Origins in CIPA Synthesis

The following diagram maps the genesis of key impurities during the synthesis workflow.

CIPA_Impurities Precursor Alkyl Halide/Grignard Precursor Reaction Alkylation/Synthesis Conditions Precursor->Reaction CIPA Target: (S)-CIPA (5-chloro-2-isopropyl-4-pentenoic acid) Reaction->CIPA Major Path Imp_R Impurity A: (R)-Enantiomer (Stereochemical Failure) Reaction->Imp_R Lack of Stereocontrol Imp_Regio Impurity B: Regioisomer (Double Bond Migration) Reaction->Imp_Regio Isomerization Imp_Des Impurity C: Des-chloro Analog (Side Reaction) Reaction->Imp_Des Elimination/Reduc.

Figure 1: Genesis of impurities during CIPA synthesis. The (R)-enantiomer and Regioisomers are the most persistent contaminants requiring specific analytical resolution.

Comparative Analysis of Analytical Techniques

For CIPA, the lack of a strong UV chromophore (no aromatic ring) renders standard HPLC-UV suboptimal without derivatization. The following comparison evaluates the three primary methodologies used in pharmaceutical development.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: Chiral GC-FID/MS (Recommended)Method B: RP-HPLC (UV) Method C: qNMR
Primary Application Enantiomeric Purity & Volatile ImpuritiesAssay & Non-volatile DegradantsPrimary Standard Qualification
Sample Prep Derivatization Required (Methyl Esterification)Dissolve & ShootDissolve in deuterated solvent
Sensitivity (LOD) High (< 0.05%)Low (Weak Chromophore @ 210nm)Low (~0.1%)
Specificity Excellent (Separates Enantiomers & Isomers)Moderate (Co-elution risks)High (Structural absolute proof)
Throughput Medium (30-45 min run times)High (15-20 min)Low (Manual processing)
Cost per Run LowLowHigh (Solvents/Instrument time)
Expert Insight: Why GC Wins for CIPA

While HPLC is the workhorse of the industry, CIPA is an aliphatic carboxylic acid.

  • Volatility: It is sufficiently volatile for GC.

  • Detection: FID (Flame Ionization Detector) is universal for carbon-based compounds and does not rely on UV absorption, offering a linear response for CIPA and its aliphatic impurities.

  • Chirality: Chiral GC columns (e.g., Cyclodextrin-based) offer superior resolution for the methyl ester derivatives of small chiral acids compared to chiral HPLC columns.

Experimental Protocol: Validated Chiral GC Method

Objective: To quantify the (S)-enantiomer excess and identify regioisomers. Prerequisite: Because carboxylic acids tail badly on GC columns and can dimerize, derivatization to the methyl ester is mandatory before injection.

Workflow Diagram

GC_Workflow Step1 1. Sample Preparation Dissolve 10mg CIPA in MeOH Step2 2. Derivatization (In-situ) Add TMS-Diazomethane or BF3-Methanol (60°C, 30 min) Step1->Step2 Step3 3. Extraction Extract Methyl Ester into Heptane/Hexane (Remove acidic aqueous layer) Step2->Step3 Step4 4. GC Injection Split Ratio 1:50 Injector Temp: 220°C Step3->Step4 Step5 5. Separation (Chiral Column) Beta-DEX or Chirasil-Dex CB Step4->Step5 Step6 6. Detection (FID/MS) Quantify R vs S isomer Step5->Step6

Figure 2: Derivatization and Analysis Workflow for CIPA stereochemistry.

Detailed Method Parameters
  • Derivatization Reagent: Boron trifluoride-methanol (

    
    , 14%) is preferred for stability, though TMS-diazomethane is faster (but more hazardous).
    
  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 μm) or equivalent

    
    -cyclodextrin phase.
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 5°C/min to 140°C

    • Ramp 2: 20°C/min to 220°C (Hold 5 min)

  • Detection: FID @ 250°C.

  • System Suitability Criteria:

    • Resolution (

      
      ) between (R) and (S) enantiomers: > 1.5.
      
    • Tailing Factor: < 1.3.

Reference Standard Qualification

When sourcing or characterizing standards for CIPA, "Research Grade" is insufficient for GMP impurity profiling. You must distinguish between Primary and Secondary standards.

Qualification Hierarchy[1][2][3]
  • Primary Standard (qNMR Certified):

    • Use Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) to establish absolute purity.

    • Why? qNMR does not require a response factor and is independent of UV absorption.

  • Working Standard (GC Calibrated):

    • Calibrated against the Primary Standard using the GC-FID method described above.

Data Reporting Requirements (ICH Q3A)

When reporting impurities for this intermediate, ensure compliance with ICH Q3A(R2):

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][2] Defines reporting thresholds for impurities.

  • Yamano, T., et al. Process for production of Ramelteon intermediates. US Patent US20080242877A1. (2008). Details the synthesis and specific impurity profiles (dimers and enantiomers) of the pentenoic acid intermediate.

  • Katsuki, T., et al. Asymmetric Synthesis of Ramelteon Precursors. Journal of the American Chemical Society. (2006).[1][2][3] Discusses the stereocontrol required for the CIPA intermediate.

  • FDA Center for Drug Evaluation and Research. Rozerem (Ramelteon) Chemistry Review. (2005). Provides regulatory context on the control of chiral impurities in the Ramelteon supply chain.

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 5-Chloro-2-Isopropyl-4-Pentenoic Acid

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-chloro-2-isopropyl-4-pentenoic acid , a critical chiral intermediate in the synthesis of the renin inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-chloro-2-isopropyl-4-pentenoic acid , a critical chiral intermediate in the synthesis of the renin inhibitor Aliskiren .

This guide is structured to assist analytical chemists and process development scientists in identifying this compound and distinguishing it from critical process impurities.

Executive Summary

5-chloro-2-isopropyl-4-pentenoic acid (CAS: 324519-66-6) is a key building block in the convergent synthesis of Aliskiren. Its quality control is paramount, as the stereochemistry at the C2 position and the geometry of the C4-C5 double bond (E-isomer) directly impact the potency of the final drug substance.

This guide characterizes the mass spectral behavior of the molecule, establishing a self-validating identification protocol based on unique fragmentation signatures. It compares the target analyte against common synthetic impurities, providing a robust framework for purity assessment.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

FeatureSpecification
Chemical Name (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid
Molecular Formula C₈H₁₃ClO₂
Exact Mass 176.0604 (³⁵Cl) / 178.0575 (³⁷Cl)
Structure HOOC–CH(iPr)–CH₂–CH=CH–Cl
Key Moieties Carboxylic Acid (C1), Isopropyl (C2), Allylic Linker (C3), Vinyl Chloride (C4-C5)
Isotopic Pattern Distinct 3:1 ratio for M / M+2 due to Chlorine

Experimental Methodology

To ensure reproducible fragmentation data, the following protocols are recommended. While direct analysis of the free acid is possible via ESI, GC-MS requires derivatization to prevent peak tailing and thermal degradation.

Protocol A: High-Resolution LC-MS/MS (ESI-)
  • Platform: Q-TOF or Orbitrap.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for carboxylic acids).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Acidic pH suppresses ionization in negative mode; use Ammonium Acetate (10mM) for optimal sensitivity.

  • Flow Rate: 0.3 mL/min.

Protocol B: GC-MS (EI) – Methyl Ester Derivative
  • Derivatization: Treat 10 mg sample with 0.5 mL BF₃/Methanol (14%) at 60°C for 15 min. Extract with Hexane.

  • Inlet Temp: 250°C.

  • Source: Electron Impact (70 eV).[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm).

Fragmentation Pathway Analysis

ESI Negative Mode Fragmentation ([M-H]⁻)

In negative mode, the molecule forms a stable carboxylate anion [M-H]⁻ at m/z 175.05 . The collision-induced dissociation (CID) pathways are driven by charge-remote fragmentation and decarboxylation.

  • Precursor Ion: m/z 175 (100%), 177 (32%).

  • Primary Pathway (Decarboxylation): Loss of CO₂ (44 Da) to form the carbanion [C₇H₁₂Cl]⁻ at m/z 131 .

  • Secondary Pathway (Dehydrohalogenation): Loss of HCl (36 Da) from the precursor is less common in negative mode but can occur, yielding [M-H-HCl]⁻ at m/z 139 .

EI Fragmentation (70 eV) – Free Acid Theoretical

The Electron Impact spectrum is dominated by alpha-cleavages and allylic fragmentations. The chlorine atom provides a "isotopic flag" for any fragment containing C5.

Key Diagnostic Ions (EI):
  • Molecular Ion (M⁺): m/z 176 / 178 . Usually weak intensity due to the lability of the aliphatic chain.

  • Loss of Isopropyl (M - 43): m/z 133 / 135 . Cleavage of the C2-Isopropyl bond. The charge remains on the carboxyl-containing fragment stabilized by the double bond's inductive effect.

  • Allylic Cleavage (Formation of Chloropropenyl Cation):

    • Cleavage of the C2-C3 bond generates the [CH₂-CH=CH-Cl]⁺ cation.

    • m/z 75 (³⁵Cl) / 77 (³⁷Cl) .

    • Significance: This is a signature ion for the 5-chloro-4-pentenyl tail. If the chlorine is lost or the double bond is reduced, this cluster shifts.

  • McLafferty-Like Rearrangement:

    • Although the gamma-carbon (C5) is vinylic, a rearrangement involving the carboxyl group can lead to the loss of the alkene tail.

    • Yields m/z 88 (2-isopropylacrylic acid radical cation) or m/z 60 (Acetic acid equivalent if rearrangement is complex).

  • Base Peak: Typically m/z 41 (C₃H₅⁺) or m/z 43 (C₃H₇⁺) arising from the isopropyl group and hydrocarbon backbone fragmentation.

Fragmentation Mechanism Diagram

The following diagram illustrates the primary cleavage events in the Electron Impact (EI) source.

Fragmentation Figure 1: Predicted EI Fragmentation Pathway of 5-chloro-2-isopropyl-4-pentenoic acid. M Molecular Ion (M+) m/z 176 / 178 Frag_Isopropyl [M - iPr]+ m/z 133 / 135 M->Frag_Isopropyl Alpha Cleavage (-C3H7) Frag_Allyl Allyl Cation [CH2CH=CHCl]+ m/z 75 / 77 M->Frag_Allyl C2-C3 Bond Cleavage Frag_Decarb [M - COOH]+ m/z 131 / 133 M->Frag_Decarb Loss of Carboxyl Frag_Base Alkyl Fragments m/z 41, 43 Frag_Isopropyl->Frag_Base Further Degradation

Comparative Analysis: Product vs. Alternatives

In process development, this intermediate must be distinguished from specific impurities. The table below highlights the "Mass Shift" and "Diagnostic Ions" that differentiate the target from its critical analogues.

Comparative Data Table
AnalyteStructure / DescriptionMolecular WeightDiagnostic MS FeaturesDifferentiation Logic
Target Product (E)-5-chloro-2-isopropyl-4-pentenoic acid 176.64 m/z 176, 133, 75 Baseline (3:1 Cl pattern)
Impurity A Des-chloro Analogue (2-isopropyl-4-pentenoic acid)142.20m/z 142, 99, 41Absence of Cl isotope pattern. Mass shift -34 Da. No m/z 75/77 cluster.
Impurity B Saturated Analogue (5-chloro-2-isopropylpentanoic acid)178.66m/z 178, 135, 77Mass shift +2 Da. Fragmentation of saturated chain yields m/z 77/79 (propyl chloride cation) instead of 75/77.
Impurity C Regioisomer (4-chloro-2-isopropyl-3-pentenoic acid)176.64m/z 176, 133, 61 Isomeric. Hard to distinguish by M+. Look for m/z 61 ([CH=CCl]⁺) vs m/z 75 ([CH₂CH=CHCl]⁺).
Impurity D Ethyl Ester Derivative (Process intermediate)204.69m/z 204, 161, 75Mass shift +28 Da. Loss of OEt (45 Da) instead of OH (17 Da).
Differentiation Workflow

To confirm the identity of the target against Impurity C (the regioisomer), rely on the Allylic Cation stability.

  • Target (5-chloro): Cleavage yields [CH2-CH=CH-Cl]+ (m/z 75).

  • Isomer (4-chloro): Cleavage yields [CH2-CH=CCl-CH3]+ or [CH2-CCl=CH2]+. The position of the Cl affects the fragment mass and intensity. The terminal Cl in the target molecule is more likely to be retained in the m/z 75 fragment.

References

  • Chemical Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235689, 5-chloro-2-isopropyl-4-pentenoic acid. Retrieved from .

  • Synthesis & Impurities:Herold, P., et al. (Speedel Pharma Inc). "Process for the preparation of octanoyl amides (Aliskiren intermediates)." WO 02/08172. (Describes the synthesis and resolution of the target acid).
  • Mass Spectrometry Principles:McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for general fragmentation rules of carboxylic acids and haloalkenes).
  • Aliskiren Impurity Profiling:Dong, X., et al. (2013). "Identification of process-related impurities in Aliskiren hemifumarate." Journal of Pharmaceutical and Biomedical Analysis, 80, 14-21. (Contextualizes the impurity spectrum).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-

Executive Summary & Immediate Action 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- (CAS: 87953-16-0) is a halogenated, corrosive organic acid . It functions as a key intermediate in the synthesis of renin inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- (CAS: 87953-16-0) is a halogenated, corrosive organic acid . It functions as a key intermediate in the synthesis of renin inhibitors (e.g., Aliskiren).[1]

Core Disposal Directive:

  • DO NOT dispose of down the drain.[2][3]

  • DO NOT mix with non-halogenated solvents (unless unavoidable during synthesis).[4]

  • DO NOT mix with strong oxidizers or strong bases.[4][5]

  • MANDATORY: Collect as Halogenated Organic Waste . Label clearly as "Acidic" and "Corrosive."

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and associated risks.

PropertySpecification
Chemical Name 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-
Synonyms 5-Chloro-2-isopropyl-4-pentenoic acid; (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid
CAS Number 87953-16-0 (Racemic); 324519-66-6 (Isomer specific)
Molecular Formula C₈H₁₃ClO₂
Physical State Liquid (Viscous, typically colorless to light yellow)
Flash Point >60°C (Combustible Liquid, Category 4)
GHS Hazard Classification[6]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Causes serious eye damage).

  • Aquatic Toxicity: Harmful to aquatic life (Halogenated compound).

Pre-Disposal Logistics
3.1 Personal Protective Equipment (PPE)

Due to the corrosive nature (Category 1B), standard lab coats are insufficient for direct handling of waste stocks.

  • Eyes: Chemical splash goggles + Face shield (if pouring >500 mL).[7]

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.2 mm) or Butyl Rubber for prolonged contact.

  • Respiratory: Work within a certified fume hood. If spill cleanup occurs outside a hood, use a half-face respirator with organic vapor/acid gas cartridges.

3.2 Chemical Compatibility Matrix

Failure to segregate waste streams is the leading cause of laboratory accidents during disposal.

Incompatible ClassConsequence of Mixing
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Exothermic reaction; potential fire/explosion.
Strong Bases (e.g., NaOH, KOH)Violent neutralization; heat generation; spattering.
Non-Halogenated Solvents Cross-contamination increases disposal costs significantly (requires high-temp incineration).
Reactive Metals (e.g., Na, K)Potential hydrogen gas evolution.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure/Stock Chemical

Use this protocol for expired stock bottles or unused pure reagents.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a Teflon (PTFE) liner to prevent corrosion of the seal.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-" (95%+)[8]

    • Hazard Checkboxes: Corrosive, Toxic.[9]

  • Transfer: Pour the liquid slowly into the waste container inside a fume hood.

  • Secondary Containment: Place the waste bottle in a secondary tub to capture drips.

  • Storage: Store in the Halogenated Waste satellite accumulation area.

Scenario B: Reaction Mixtures (Organic Solvent Waste)

Use this protocol for rotovap residues or extraction layers.

  • Segregation: Determine the primary solvent.

    • If solvent is DCM/Chloroform : Use the Halogenated Solvent waste stream.[7]

    • If solvent is Ethyl Acetate/Hexane : You must still use the Halogenated Solvent waste stream because the solute (the acid) contains chlorine.

  • pH Check: If the mixture is highly acidic (pH < 2), note "Acidic" on the waste tag. This alerts the disposal facility to potential compatibility issues with other halogenated wastes.

  • Consolidation: Add to the halogenated carboy. Do not fill >90% capacity to allow for thermal expansion.

Scenario C: Aqueous Waste Streams

Use this protocol for aqueous layers from extractions.

  • Analysis: Check the aqueous layer for organics.[3][10] If it is a cloudy emulsion, treat as Organic Waste (Scenario B).

  • Trace Contamination: If the aqueous layer is clear but acidic:

    • Adjust pH to 6–9 using Sodium Bicarbonate (NaHCO₃).

    • Critical: Even if neutralized, DO NOT pour down the drain if local regulations prohibit trace halogenated organics. Collect as Aqueous Hazardous Waste containing trace 5-chloro-2-isopropyl-4-pentenoic acid.

Visualized Workflows
5.1 Disposal Decision Tree

This logic flow ensures the chemical ends up in the correct regulatory stream (RCRA).

DisposalTree Start Waste: 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Sludge StateCheck->Solid SolventCheck Is it dissolved in solvent? Liquid->SolventCheck Dest2 Stream: Solid Hazardous Waste Solid->Dest2 Pack in wide-mouth jar Pure Pure Chemical SolventCheck->Pure No HaloCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) SolventCheck->HaloCheck Yes Dest3 Stream: Halogenated Organic Waste (Acidic) Pure->Dest3 Label: Corrosive Dest1 Stream: Halogenated Organic Solvents HaloCheck->Dest1 Yes HaloCheck->Dest1 No (Must segregate as Halo due to solute)

Figure 1: Decision matrix for segregating halogenated organic acid waste.

5.2 Spill Response Protocol

Immediate actions for bench-scale spills (< 500 mL).

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Dry Sand) Contain->Absorb Collect 5. Collection (Scoop into plastic bag/jar) Absorb->Collect Label 6. Label & Dispose (Tag as Hazardous Waste debris) Collect->Label

Figure 2: Sequential workflow for managing small-scale chemical spills.

Emergency Procedures
  • Skin Contact: Immediately flush with water for 15 minutes.[11] Remove contaminated clothing.[6][9][11][12] Seek medical attention if burns develop.[11]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[11] Do not apply neutralizing agents to the eye. Seek immediate ophthalmological care.

  • Spill Cleanup Materials:

    • Recommended: Vermiculite, Dry Sand, or Commercial Acid Absorbent pads.

    • Avoid: Paper towels (potential fire hazard with concentrated acids) or sawdust (reactive).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235659, 5-Chloro-2-isopropyl-4-pentenoic acid. Retrieved from [Link]

  • U.S. EPA (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2023). SOP: Halogenated Organic Liquids Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-

Operational Safety Guide: Handling 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- Executive Safety Assessment Compound Identity: 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- CAS: 87953-16-0 (Generic/Isomer variant) Molec...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-

Executive Safety Assessment

Compound Identity: 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- CAS: 87953-16-0 (Generic/Isomer variant) Molecular Formula:


[1]

As a Senior Application Scientist, I must clarify that safety data for specific synthesis intermediates like this is often extrapolated from functional group analysis rather than direct toxicological testing. We must apply Structure-Activity Relationship (SAR) logic to establish a safety profile:

  • Carboxylic Acid Moiety: Guarantees corrosivity to mucous membranes and eyes.

  • Chloro-Alkene Tail (Vinyl Chloride motif): This functional group presents a potential alkylating hazard. Metabolic activation (epoxidation) of chlorinated double bonds can lead to DNA interaction.

  • Isopropyl Group: Significantly increases lipophilicity compared to short-chain acids, enhancing dermal absorption rates.

Core Directive: Treat this compound as a Corrosive and a Potential Mutagen with high skin permeability.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient due to the lipophilic nature of this acid. The following matrix dictates the required barrier protection based on the "breakthrough time" principle.

PPE ComponentStandard RequirementTechnical Justification
Hand Protection (Primary) Silver Shield / Laminate (EVOH) The chloro-alkene moiety can permeate standard nitrile. Laminate offers >4-hour breakthrough protection against mixed organic halides/acids.
Hand Protection (Dexterity) Double Nitrile (5 mil minimum) Only for incidental contact. Outer glove must be changed immediately upon splash. Inner glove provides a temporary buffer.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Vapors or micro-droplets can bypass side shields, causing irreversible corneal etching.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility is moderate, but inhalation of chlorinated acid vapors can cause delayed pulmonary edema.
Body Defense Tyvek® Lab Coat + PVC Apron Cotton lab coats absorb and hold acids against the skin. A chemical-resistant apron is mandatory for volumes >50 mL.

Operational Protocols

A. Weighing & Transfer Strategy

Goal: Eliminate static discharge and aerosolization.

  • Static Control: This intermediate is an organic liquid/low-melting solid. Use an anti-static gun on the weighing boat before dispensing to prevent "fly-away" particles or droplets.

  • The "Double-Containment" Rule: Never transport the primary container outside the fume hood without secondary containment (e.g., a Nalgene carrier).

  • Cannula Transfer: For volumes >10 mL, do not pour. Use a PTFE cannula or positive-displacement pipette to transfer the liquid. This prevents drips on the bottle threads—a common source of glove contamination.

B. Reaction Monitoring (TLC/HPLC)

Risk: Cross-contamination during sampling.

  • Protocol: When spotting TLC plates, use a dedicated "dirty" zone within the hood.

  • Disposal: Glass capillaries must be placed immediately into a solid waste container inside the hood. Do not walk across the lab with a contaminated capillary.

Emergency Response & Decontamination

In the event of exposure, the lipophilicity of the isopropyl group means the chemical will resist simple water washing.

Skin Contact Workflow
  • Immediate Blotting: If gloved, remove gloves immediately. If on skin, blot (do not rub) excess liquid with a dry absorbent pad.

  • Lipophilic Wash: Wash the area with PEG-400 (Polyethylene Glycol) or a soapy water slurry for 2 minutes. PEG acts as a solubilizer to draw the lipophilic acid out of the skin layers.

  • Water Rinse: Follow with a 15-minute tepid water rinse.

Spill Management (DOT Visualization)

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large Absorb Apply Vermiculite or Acid Binder Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Neutralize Residue (Sat. NaHCO3) Absorb->Neutralize Waste Collect as Halogenated Waste Neutralize->Waste

Caption: Decision logic for spill response. Note that "Outside Hood" spills automatically trigger evacuation due to respiratory risks.

Waste Disposal Architecture

Disposal must strictly separate this compound from non-halogenated streams to prevent downstream incinerator corrosion or regulatory violations.

  • Stream Classification: Halogenated Organic Acid .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (exothermic polymerization risk).

  • Labeling: Must explicitly state "Contains Chlorinated Acid" to alert waste handlers of the inhalation hazard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • GuideChem. (n.d.). 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-, (4E)- Chemical Properties.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Laminate vs. Nitrile performance against chlorinated acids).

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Pentenoic acid (General Class Reference).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.